Methyl 2-amino-3-(1H-indol-3-yl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864547 | |
| Record name | Methyl tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-49-3 | |
| Record name | Tryptophan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as L-tryptophan methyl ester. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The focus of this document is on the prevalent and effective methods of its preparation, primarily through Fischer-Speier esterification of L-tryptophan.
Core Synthesis Methodologies
The synthesis of L-tryptophan methyl ester is most commonly achieved via the acid-catalyzed esterification of L-tryptophan with methanol. The acidic catalyst serves a dual purpose: it protonates the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol, and it protects the α-amino group as its ammonium salt, preventing side reactions such as polymerization.[1] Several acidic reagents are widely employed to facilitate this transformation, each with distinct advantages and procedural nuances.
The most prominent and well-documented methods include:
-
Thionyl Chloride (SOCl₂) in Methanol: In this widely used method, L-tryptophan is suspended in anhydrous methanol and cooled, followed by the dropwise addition of thionyl chloride. The thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl), which acts as the catalyst for the esterification.[1] This method is known for its high efficiency and the convenient formation of the hydrochloride salt of the product.[2][3]
-
Trimethylchlorosilane (TMSCl) in Methanol: This approach is presented as a milder and more convenient alternative to the thionyl chloride method.[1][4] The reaction of L-tryptophan with methanol in the presence of trimethylchlorosilane typically proceeds at room temperature and affords good to excellent yields of the desired product.[4][5]
-
Hydrogen Chloride (HCl) Gas in Methanol: This is a classic method that involves bubbling anhydrous hydrogen chloride gas through a suspension of L-tryptophan in methanol.[1] While effective, the requirement of handling gaseous HCl can make this method less convenient from an operational standpoint compared to methods using liquid reagents.
-
Sulfuric Acid (H₂SO₄) in Methanol: Concentrated sulfuric acid is a common and cost-effective catalyst for Fischer-Speier esterification. The reaction involves heating a suspension of L-tryptophan in methanol with a catalytic amount of sulfuric acid.[6][7]
-
p-Toluenesulfonic Acid (p-TsOH) and p-Toluenesulfonyl Chloride (p-TsCl): This method provides a mild and relatively rapid synthesis of amino acid esters. The reaction is typically carried out by heating the amino acid with p-toluenesulfonic acid and p-toluenesulfonyl chloride in the desired alcohol.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported methods for the synthesis of L-tryptophan methyl ester, allowing for a direct comparison of their efficiencies and reaction conditions.
| Method | Reagents | Substrate (Equivalents) | Reagent (Equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
| Thionyl Chloride | L-Tryptophan, SOCl₂ | 1 | 2.5 | Methanol | Reflux | Not Specified | >90 | [1][8] |
| Trimethylchlorosilane | L-Tryptophan, TMSCl | 1 | 2 | Methanol | Room Temp. | 12 h | 91 | [4][5] |
| Hydrogen Chloride Gas | L-Tryptophan, HCl (gas) | 1 | Excess | Ethylene Dichloride, Methanol | Reflux | 3 h | Not Specified | [1] |
| p-Toluenesulfonic Acid & p-Toluenesulfonyl Chloride | L-Tryptophan, p-TsOH, p-TsCl | 1 | 1 (each) | Alcohol (e.g., Ethanol) | 80°C or Reflux | 1-2 h | Not Specified | [7] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the synthesis of L-tryptophan methyl ester hydrochloride.
Protocol 1: Thionyl Chloride/Methanol Method
Materials:
-
L-Tryptophan
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Suspend L-tryptophan (e.g., 25.0 mmol) in anhydrous methanol (e.g., 75 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Slowly add thionyl chloride (e.g., 4.4 mL, 60 mmol, 2.5 equiv.) dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude L-tryptophan methyl ester hydrochloride can be further purified by recrystallization.[1]
Protocol 2: Trimethylchlorosilane/Methanol Method
Materials:
-
L-Tryptophan
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl), freshly distilled
Procedure:
-
Place L-tryptophan (e.g., 0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane (e.g., 0.2 mol) to the flask with magnetic stirring.
-
Add anhydrous methanol (e.g., 100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield L-tryptophan methyl ester hydrochloride.[1][4][5]
Protocol 3: Hydrogen Chloride Gas/Methanol Method
Materials:
-
L-Tryptophan
-
Ethylene Dichloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Methanol
-
Hydrogen Chloride (HCl) gas
Procedure:
-
In a 250 mL three-necked flask, combine L-tryptophan (e.g., 20.4g, 0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (1.29g, 0.01 mol).
-
Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.
-
Add methanol (4.16g, 0.13 mol) to the flask.
-
Continue to pass hydrogen chloride gas at a rate of 0.05 ml/s under reflux conditions for 3 hours.
-
After completion, cool the mixture and process for product isolation.[1]
Visualizations
Synthesis Pathway via Fischer Esterification
Caption: General mechanism of Fischer-Speier esterification of L-tryptophan.
Experimental Workflow for Thionyl Chloride Method
Caption: Experimental workflow for the synthesis using the thionyl chloride method.
Logical Relationship of Synthesis Methods
Caption: Relationship between the primary synthesis goal and the various catalytic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl L-tryptophanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl L-tryptophanate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical analysis, drug development, and materials science, where the precise characterization of this compound is essential. This document outlines the structural elucidation of Methyl L-tryptophanate through NMR spectroscopy, presenting key data in a clear and accessible format, and includes standardized experimental protocols for reproducibility.
Molecular Structure and Atom Numbering
The structural formula of Methyl L-tryptophanate is depicted below. The atom numbering scheme used for the assignment of NMR signals is provided to ensure clarity in the spectral data interpretation.
Caption: Molecular structure of Methyl L-tryptophanate with atom numbering for NMR assignments.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl L-tryptophanate hydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆) and for the free base in deuterated chloroform (CDCl₃).
Methyl L-tryptophanate Hydrochloride in DMSO-d₆
Table 1: ¹H NMR Data of Methyl L-tryptophanate Hydrochloride (400 MHz, DMSO-d₆) [1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 11.15 | br | - | 1H | Indole N-H |
| 2 | 8.61 | br | - | 3H | -NH₃⁺ |
| 3 | 7.52 | d | 8.0 | 1H | Ar-H |
| 4 | 7.39 | d | 8.0 | 1H | Ar-H |
| 5 | 7.26 | s | - | 1H | Ar-H |
| 6 | 7.10 | t | 7.6 | 1H | Ar-H |
| 7 | 7.01 | t | 7.6 | 1H | Ar-H |
| 8 | 4.35 | t | 6.8 | 1H | α-CH |
| 9 | 3.63 | s | - | 3H | -OCH₃ |
| 10 | 3.35 | d | 6.8 | 2H | β-CH₂ |
Table 2: ¹³C NMR Data of Methyl L-tryptophanate Hydrochloride (100M, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 171.0 | C=O |
| 2 | 136.3 | Ar-C |
| 3 | 127.1 | Ar-C |
| 4 | 124.7 | Ar-CH |
| 5 | 121.3 | Ar-CH |
| 6 | 118.8 | Ar-CH |
| 7 | 118.3 | Ar-CH |
| 8 | 111.8 | Ar-C |
| 9 | 106.9 | Ar-C |
| 10 | 53.0 | α-CH |
| 11 | 52.6 | -OCH₃ |
| 12 | 26.5 | β-CH₂ |
Methyl L-tryptophanate (Free Base) in CDCl₃
Table 3: ¹H NMR Data of Methyl L-tryptophanate (Free Base) (400MHz, CDCl₃) [1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 8.18 | br | - | 1H | Indole N-H |
| 2 | 7.61 | d | 8.0 | 1H | Ar-H |
| 3 | 7.36 | d | 8.0 | 1H | Ar-H |
| 4 | 7.22 | m | - | 1H | Ar-H |
| 5 | 7.15 | m | - | 1H | Ar-H |
| 6 | 7.02 | d | 4.0 | 1H | Ar-H |
| 7 | 3.78 | m | - | 1H | α-CH |
| 8 | 3.66 | s | - | 3H | -OCH₃ |
| 9 | 3.20 | m | - | 2H | β-CH₂ |
| 10 | 1.90 | s | - | 2H | -NH₂ |
Table 4: ¹³C NMR Data of Methyl L-tryptophanate (Free Base) (100M, CDCl₃) [1]
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 175.5 | C=O |
| 2 | 136.2 | Ar-C |
| 3 | 127.6 | Ar-C |
| 4 | 122.9 | Ar-CH |
| 5 | 122.0 | Ar-CH |
| 6 | 119.4 | Ar-CH |
| 7 | 118.9 | Ar-CH |
| 8 | 111.1 | Ar-C |
| 9 | 112.7 | Ar-C |
| 10 | 61.1 | α-CH |
| 11 | 51.7 | -OCH₃ |
| 12 | 29.3 | β-CH₂ |
Experimental Protocols
The following section details the standardized procedures for the preparation of NMR samples and the acquisition of spectral data.
Sample Preparation
A standardized protocol for the preparation of samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Caption: Standard workflow for NMR sample preparation.
Detailed Steps:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Methyl L-tryptophanate or its hydrochloride salt directly into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Key parameters for ¹H and ¹³C NMR data acquisition.
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Probe: A standard broadband or inverse detection probe.
¹H NMR Parameters:
-
Pulse Program: A standard 30-degree pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1.0 second is recommended.
-
Spectral Width: A spectral width of approximately 16 ppm is appropriate.
-
Referencing: The residual solvent peak should be used for chemical shift referencing (DMSO-d₆: δ 2.50 ppm; CDCl₃: δ 7.26 ppm).
¹³C NMR Parameters:
-
Pulse Program: A standard power-gated decoupling sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2.0 seconds is recommended.
-
Spectral Width: A spectral width of approximately 240 ppm is appropriate.
-
Referencing: The solvent peak should be used for chemical shift referencing (DMSO-d₆: δ 39.52 ppm; CDCl₃: δ 77.16 ppm).
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of Methyl L-tryptophanate in both its hydrochloride salt and free base forms. The tabulated data, coupled with the detailed experimental protocols and structural diagrams, offer a complete resource for the unambiguous identification and characterization of this compound. Adherence to the provided methodologies will ensure the acquisition of high-quality, reproducible NMR data, facilitating its application in various scientific and industrial research settings.
References
The Biological Profile of Methyl 2-amino-3-(1H-indol-3-yl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as L-Tryptophan methyl ester, is a derivative of the essential amino acid L-tryptophan. This compound serves as a versatile precursor in various synthetic and biological processes. Its structural similarity to tryptophan allows it to participate in key metabolic pathways, most notably as a progenitor to the neurotransmitter serotonin. Furthermore, the indole moiety, a privileged scaffold in medicinal chemistry, imparts a diverse range of potential biological activities to this molecule and its derivatives, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Introduction
This compound is a chiral compound that has garnered interest in the scientific community for its role in neuropharmacology and as a building block for more complex, biologically active molecules. The esterification of the carboxylic acid group of L-tryptophan to form the methyl ester alters its physicochemical properties, such as solubility and bioavailability, which can influence its biological effects. This guide will delve into the specific biological activities associated with this compound, providing a foundational resource for researchers in drug discovery and development.
Biological Activities
The biological activities of this compound and its derivatives are multifaceted, ranging from neurotransmitter modulation to potential therapeutic applications in oncology and infectious diseases.
Neurobiological Activity: A Precursor to Serotonin
As a derivative of L-tryptophan, this compound is primarily recognized for its role in the serotonin synthesis pathway. L-tryptophan is the essential precursor for the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter involved in the regulation of mood, sleep, appetite, and various cognitive functions.[1][2] It is presumed that upon administration, the methyl ester is hydrolyzed in vivo to yield L-tryptophan, which can then cross the blood-brain barrier and enter the serotonergic neurons.
The enzymatic conversion of L-tryptophan to serotonin is a two-step process:
-
Hydroxylation: The enzyme tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[2]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.[2]
The availability of L-tryptophan in the brain directly influences the rate of serotonin synthesis.
Figure 1: Serotonin Synthesis Pathway.
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, numerous derivatives of indole and tryptophan have demonstrated significant cytotoxic effects against various cancer cell lines. The indole nucleus is a common feature in many anticancer agents. It is hypothesized that derivatives of L-Tryptophan methyl ester could be designed to target specific pathways in cancer cells.
Table 1: Anticancer Activity of Representative Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 5.8 | Fictional Example |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung) | 7.2 | Fictional Example |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | HT-29 (Colon) | 10.5 | Fictional Example |
| N-(2-aminobenzoyl)-L-tryptophan derivative | MCF-7 (Breast) | 15.3 | Fictional Example |
Note: The data presented in this table is representative of the anticancer activity of indole derivatives and is for illustrative purposes. Specific IC50 values for this compound are not currently available in the public domain.
Antimicrobial Activity
The tryptophan metabolic pathway is essential for the survival of many microorganisms, making it an attractive target for the development of novel antimicrobial agents. Derivatives of tryptophan and its esters have been investigated for their ability to inhibit microbial growth.
Table 2: Antimicrobial Activity of Representative Tryptophan Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tryptophan-derived peptide | Staphylococcus aureus | 16 | Fictional Example |
| Tryptophan-derived peptide | Escherichia coli | 32 | Fictional Example |
| Indole-3-acetic acid methyl ester | Candida albicans | 64 | Fictional Example |
| Brominated tryptophan derivative | Pseudomonas aeruginosa | 8 | Fictional Example |
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2: MTT Assay Workflow.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Figure 3: Antimicrobial Susceptibility Workflow.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound is a compound of significant interest due to its fundamental role as a precursor in the biosynthesis of serotonin. Its potential to be chemically modified into a vast array of derivatives also positions it as a valuable starting material for the discovery of new therapeutic agents with anticancer and antimicrobial properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the biological activities of this versatile molecule. Future research should focus on elucidating the specific in vitro and in vivo activities of the parent compound and its novel derivatives to fully realize their therapeutic potential.
References
Navigating the Solubility Landscape of L-Tryptophan Methyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of L-Tryptophan methyl ester in organic solvents. A thorough review of available scientific literature indicates that extensive quantitative solubility data has been determined for the hydrochloride salt form of L-Tryptophan methyl ester, a common and stable form of this compound. This guide will focus on presenting this robust dataset while also providing context on the free base form and the methodologies for solubility determination. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, purification, and formulation development.
Overview of Solubility Characteristics
The solubility of L-Tryptophan methyl ester is fundamentally influenced by the physicochemical properties of the solvent, including its polarity, hydrogen bonding capacity, and the operational temperature. The available data for L-Tryptophan methyl ester hydrochloride demonstrates a clear trend of increasing solubility with rising temperature across a range of solvents.[1][2] Protic solvents, such as alcohols, are generally effective at solvating the hydrochloride salt due to their ability to form hydrogen bonds.[2] Conversely, the solubility is significantly lower in less polar and aprotic solvents.[1][2]
Quantitative Solubility Data: L-Tryptophan Methyl Ester Hydrochloride
The following tables summarize the mole fraction solubility of L-Tryptophan methyl ester hydrochloride in twelve organic solvents at various temperatures, as determined by the static gravimetric method. This data is sourced from research published in the Journal of Chemical & Engineering Data.[1][3]
Table 1: Mole Fraction Solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [1][2][3]
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Table 2: Temperature-Dependent Mole Fraction Solubility (x₁) of L-Tryptophan Methyl Ester Hydrochloride in Select Solvents [1][3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetonitrile |
| 283.15 | 0.02538 | 0.00552 | 0.00275 | 0.00115 | 0.00005 | 0.00004 |
| 288.15 | 0.02796 | 0.00611 | 0.00305 | 0.00128 | 0.00006 | 0.00005 |
| 293.15 | 0.03069 | 0.00672 | 0.00337 | 0.00142 | 0.00007 | 0.00006 |
| 298.15 | 0.03340 | 0.00737 | 0.00371 | 0.00157 | 0.00007 | 0.00007 |
| 303.15 | 0.03632 | 0.00806 | 0.00407 | 0.00174 | 0.00008 | 0.00007 |
| 308.15 | 0.03945 | 0.00880 | 0.00446 | 0.00191 | 0.00009 | 0.00008 |
| 313.15 | 0.04279 | 0.00958 | 0.00488 | 0.00210 | 0.00010 | 0.00009 |
| 318.15 | 0.04636 | 0.01041 | 0.00533 | 0.00230 | 0.00011 | 0.00010 |
| 323.15 | 0.05017 | 0.01129 | 0.00581 | 0.00251 | 0.00012 | 0.00011 |
L-Tryptophan Methyl Ester Free Base: Considerations
The conversion of the hydrochloride salt to the free base is a straightforward dehydrochlorination or neutralization process.[6][7] This is typically achieved by treating a solution of the hydrochloride salt with a mild base, such as aqueous sodium bicarbonate or an organic amine like triethylamine, to a pH of approximately 9.[6] The free base can then be extracted into an organic solvent.
Experimental Protocols
The quantitative solubility data presented in this guide was obtained using the static gravimetric method .[1][3] This reliable and widely used technique involves the following key steps:
-
Preparation of Saturated Solution: An excess amount of the solute (L-Tryptophan methyl ester hydrochloride) is added to a known mass of the chosen solvent in a jacketed glass vessel.
-
Equilibration: The mixture is continuously stirred at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This is often maintained by a thermostatic water bath.
-
Sample Withdrawal and Filtration: Once equilibrium is established, a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any undissolved solid particles.
-
Gravimetric Analysis: A known mass of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature).
-
Mass Determination and Calculation: After complete evaporation of the solvent, the container with the dried solute is cooled in a desiccator and weighed. The mass of the dissolved solute and the mass of the solvent in the sample are then calculated. From these values, the solubility can be expressed in various units, including mole fraction, grams per 100 g of solvent, or mg/mL.[2][8][9]
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the static gravimetric method and a logical process for solvent selection based on solubility data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]
- 7. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
The Versatile Precursor: A Technical Guide to the Research Applications of Methyl L-tryptophanate
For Researchers, Scientists, and Drug Development Professionals
Methyl L-tryptophanate, the methyl ester of the essential amino acid L-tryptophan, serves as a pivotal building block in a multitude of research and development endeavors. Its strategic importance lies in the temporary protection of the carboxylic acid group of L-tryptophan, enabling selective modifications at other positions of the molecule. This technical guide provides an in-depth overview of the synthesis, key research applications, and relevant biological pathways associated with Methyl L-tryptophanate, with a focus on its hydrochloride salt, the most common commercially available form.
Synthesis of Methyl L-tryptophanate Hydrochloride
The primary method for synthesizing Methyl L-tryptophanate hydrochloride is through the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.[1] This reaction not only facilitates the esterification but also protects the α-amino group as its hydrochloride salt, preventing undesired side reactions.[1] Several synthetic strategies have been developed, each with distinct advantages. The most prevalent methods include the use of thionyl chloride, trimethylchlorosilane, or hydrogen chloride gas as the catalyst.
Quantitative Data on Synthesis Methods
The choice of synthetic route often depends on factors such as desired yield, reaction conditions, and availability of reagents. The following table summarizes quantitative data for the most common methods for the synthesis of Methyl L-tryptophanate hydrochloride.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | Not Specified | >90%[1] |
| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Monitored by TLC | 90-91%[2] |
| Hydrogen Chloride Gas/Methanol | L-Tryptophan, Hydrogen Chloride Gas, Methanol, Ethylene Dichloride | Ethylene Dichloride/Methanol | Room Temperature to Reflux | 3.5 hours | 81-99.8%[3] |
Experimental Protocols
Protocol 1: Thionyl Chloride/Methanol Method [1]
-
Reaction Setup: Suspend L-tryptophan (25.0 mmol) in anhydrous methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the mixture to 0 °C under vigorous stirring. Dropwise, add thionyl chloride (4.4 mL, 60 mmol, 2.5 equiv.) to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the mixture to dryness under reduced pressure.
-
Purification: The resulting crude Methyl L-tryptophanate hydrochloride can be further purified by recrystallization.
Protocol 2: Trimethylchlorosilane/Methanol Method [2]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a drying tube, add anhydrous methanol (100 mL).
-
Reagent Addition: At room temperature, slowly add trimethylchlorosilane (8.2–11.3 mL) to the methanol. After the addition is complete, add L-tryptophan (10 g).
-
Reaction: Stir the mixture at room temperature for approximately 15 hours. Monitor the reaction for completion by TLC.
-
Work-up: After the reaction is complete, evaporate the solvent to yield a white solid. Add ethyl acetate (~50 mL) and stir to break up the solid.
-
Purification: Filter the solid and dry it in an oven at 70 °C to obtain Methyl L-tryptophanate hydrochloride.
Protocol 3: Hydrogen Chloride (HCl) Gas/Methanol Method [1][3]
-
Initial Reaction: In a 250 mL three-necked flask, combine L-tryptophan (20.4 g, 0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (1.29 g, 0.01 mol). Pass hydrogen chloride gas through the mixture at a rate of 1.25 mL/s for 0.5 hours at room temperature.
-
Esterification: Add methanol (4.16 g, 0.13 mol) to the flask. Continue to pass hydrogen chloride gas at a rate of 0.05 mL/s under reflux conditions for 3 hours. During this time, remove the generated water azeotropically with ethylene dichloride and replenish with anhydrous ethylene dichloride to maintain a constant volume.
-
Work-up: Cool the reaction solution to room temperature and concentrate under vacuum (10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.
-
Purification: Cool the residue to -10 °C to induce crystallization. Wash the resulting solid with cold (0 °C) ethylene dichloride (20 mL) and filter. Dry the filter cake at 40 °C for 5 hours to obtain Methyl L-tryptophanate hydrochloride.
Synthesis Workflow
Research Applications
Methyl L-tryptophanate is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its primary utility is to serve as a protected form of L-tryptophan, allowing for chemical transformations that would otherwise be complicated by the reactivity of the carboxylic acid group.
Precursor in Pharmaceutical Synthesis
Methyl L-tryptophanate hydrochloride is a key starting material in the synthesis of various pharmaceuticals.
-
Tadalafil (Cialis): This potent and selective phosphodiesterase type 5 (PDE5) inhibitor, used for the treatment of erectile dysfunction, can be synthesized from L-tryptophan methyl ester hydrochloride.[4] The synthesis involves a Pictet-Spengler reaction between the tryptophan derivative and piperonal, followed by a series of cyclization and modification steps. The overall yield for a seven-step synthesis from L-tryptophan methyl ester hydrochloride has been reported to be 42.3%.[5]
-
Indole Alkaloids: L-tryptophan is the biosynthetic precursor to a vast array of indole alkaloids, many of which possess significant physiological activities.[6][7] Methyl L-tryptophanate is utilized in the laboratory synthesis of these complex natural products. For instance, it has been used in the synthesis of notoamide derivatives, which are prenylated indole alkaloids.[2]
-
Anticancer and Antiviral Agents: The tryptophan scaffold is present in numerous compounds with potential anticancer and antiviral activities.[8][9] While direct synthesis from Methyl L-tryptophanate for many of these agents is not always the primary route, its derivatives are crucial intermediates. For example, 1-alkyl-tryptophan analogs, which can be synthesized from tryptophan, have shown antiproliferative effects on cancer cell lines.[8]
Building Block in Peptide Synthesis
In peptide synthesis, protecting the carboxylic acid group of amino acids is essential to prevent unwanted side reactions during peptide bond formation. Methyl L-tryptophanate serves as a C-terminally protected tryptophan residue. This allows for the sequential addition of other amino acids to the free N-terminus. The methyl ester can be readily cleaved at the end of the synthesis to reveal the free carboxylic acid of the final peptide. The binding affinities of tryptophan-containing peptides are of significant interest, with studies showing that the sequence context can have a minimal effect on the binding to certain synthetic receptors.[10]
Involvement in Biological Signaling Pathways
As a direct derivative of L-tryptophan, the biological relevance of Methyl L-tryptophanate is intrinsically linked to the metabolic pathways of its parent amino acid. L-tryptophan is a precursor to the neurotransmitter serotonin and is also metabolized through the kynurenine pathway.
Serotonin Synthesis Pathway
L-tryptophan is the sole precursor for the synthesis of serotonin (5-hydroxytryptamine), a crucial neurotransmitter involved in the regulation of mood, sleep, and appetite.[11] The synthesis occurs in two enzymatic steps: hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by decarboxylation to serotonin by aromatic L-amino acid decarboxylase. Since Methyl L-tryptophanate can be hydrolyzed back to L-tryptophan in biological systems, it can serve as a precursor to serotonin.
References
- 1. benchchem.com [benchchem.com]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 11. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reactivity of the Amino Group in L-Tryptophan Methyl Ester
L-Tryptophan methyl ester is a versatile derivative of the essential amino acid L-tryptophan. By converting the carboxylic acid to a methyl ester, the reactivity of the molecule is directed primarily towards its α-amino group and the indole ring. This guide focuses specifically on the chemical behavior of the α-amino group, a key nucleophilic center that participates in a wide array of chemical transformations. Understanding and manipulating the reactivity of this functional group is fundamental in peptide synthesis, medicinal chemistry, and the development of novel bioconjugates and therapeutic agents.
Core Reactivity of the α-Amino Group
The primary reactivity of the α-amino group in L-Tryptophan methyl ester is defined by its nucleophilicity and basicity. The esterification of the adjacent carboxyl group prevents the formation of a zwitterion, leaving the amino group as a free base (after neutralization of its hydrochloride salt) and thus a potent nucleophile. The pKa of the protonated amino group in L-tryptophan is approximately 9.39[1]; the value for the methyl ester is similar, making it basic enough to be readily deprotonated under mild conditions for subsequent reactions.
This inherent nucleophilicity allows the amino group to readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The principal reactions involving this group are acylation, alkylation, reductive amination, and Schiff base formation.
Key Reaction Pathways
-
Acylation (Amide Bond Formation): This is one ofthe most common reactions, forming the basis of peptide synthesis. The amino group reacts with acylating agents like acid chlorides, anhydrides, or activated carboxylic acids (using coupling reagents) to form stable amide bonds. N-acylated tryptophan derivatives are common in pharmaceutical development.[][3][4]
-
Alkylation: The amino group can be alkylated by reacting with alkyl halides or other alkylating agents to form secondary or tertiary amines. This modification can significantly alter the steric and electronic properties of the molecule.[5][6]
-
Reductive Amination: This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) by condensation with an aldehyde or ketone, followed by in-situ reduction with an agent like sodium borohydride or sodium cyanoborohydride to yield a stable N-alkylated product.[7][8][9] This method is often preferred over direct alkylation as it reduces the risk of over-alkylation.
-
Schiff Base (Imine) Formation: The amino group condenses with carbonyl compounds (aldehydes and ketones) to form an imine or Schiff base.[10] This reaction is typically reversible and acid-catalyzed.[10] Schiff bases are important intermediates in various synthetic pathways and can be isolated or used for subsequent reactions, such as reduction to secondary amines.[7][11][12]
Visualizations of Key Processes
The following diagrams illustrate the primary reaction pathways of the amino group and a typical experimental workflow.
Caption: Primary reaction pathways of the L-Tryptophan methyl ester amino group.
Caption: General experimental workflow for N-acylation of L-Tryptophan methyl ester.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to L-Tryptophan methyl ester and its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
| L-Tryptophan Methyl Ester HCl | ||
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | |
| Molecular Weight | 254.71 g/mol | |
| Melting Point | 218-220 °C | [13] |
| Nα-Acetyl-L-Tryptophan Methyl Ester | ||
| Molecular Formula | C₁₄H₁₆N₂O₃ | [] |
| Molecular Weight | 260.3 g/mol | [4] |
| Melting Point | 152.5 °C | [] |
| Boiling Point | 512.1 ± 40.0 °C | [] |
| General | ||
| pKa (α-NH₃⁺ of L-Tryptophan) | ~9.39 | [1] |
Table 2: Representative Reaction Yields
| Reaction Type | Product | Yield (%) | Source |
| Esterification (HCl gas/Methanol) | L-Tryptophan methyl ester HCl | 93.6 - 99.8% | [14] |
| Reductive Amination | N-(4-dimethylaminobenzyl)-L-Trp-OMe | 68.1% | [7] |
| Reductive Amination | N-(4-methoxybenzyl)-L-Trp-OMe | 72.5% | [7] |
| Acylation (Peptide Coupling) | N-benzoyl-L-tryptophan methyl ester | 48% | [3] |
| C-H Functionalization | N-Boc-7-boro-L-tryptophan methyl ester | 46.5 - 48.8% | [15] |
Table 3: Kinetic Data for Schiff Base Formation with Pyridoxal 5'-Phosphate (PLP)
Reaction: PLP + L-Tryptophan methyl ester (MTRP) ⇌ Schiff Base Conditions: 25 °C, Ionic Strength = 0.1 M
| pH | k₁ (Formation Rate Constant, M⁻¹s⁻¹) | k₂ (Hydrolysis Rate Constant, s⁻¹) | KpH (Equilibrium Constant, M⁻¹) |
| 4.0 | 2.14 | 0.005 | 428 |
| 6.0 | 20.4 | 0.008 | 2550 |
| 8.0 | 79.4 | 0.009 | 8822 |
| 10.0 | 117.5 | 0.012 | 9792 |
| 11.0 | 39.8 | 0.015 | 2653 |
| (Data adapted from Echevarría Gorostidi et al.[11]) |
Detailed Experimental Protocols
The following protocols are based on established methods and provide a detailed guide for common reactions involving the amino group of L-Tryptophan methyl ester.
Protocol 1: N-Acetylation of L-Tryptophan Methyl Ester
This protocol describes the formation of Nα-Acetyl-L-tryptophan methyl ester, a common acylation reaction.[]
Materials:
-
L-Tryptophan methyl ester hydrochloride (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Acetic anhydride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend L-Tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Neutralization: Add triethylamine (1.1 eq) dropwise to the suspension to neutralize the hydrochloride salt and stir for 15 minutes at room temperature until the solution becomes clear.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude Nα-Acetyl-L-tryptophan methyl ester by silica gel column chromatography.
Protocol 2: Reductive Amination with an Aromatic Aldehyde
This protocol details the synthesis of an N-substituted derivative via reductive amination, adapted from a patented method.[7]
Materials:
-
L-Tryptophan methyl ester hydrochloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol
Procedure:
-
Free Amine Generation: Dissolve L-Tryptophan methyl ester hydrochloride in methanol. Add triethylamine and stir for 15-20 minutes to generate the free amine in situ.
-
Schiff Base Formation: Add the aromatic aldehyde to the solution and stir the mixture at room temperature for 2-4 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the resulting secondary amine product by column chromatography.
Protocol 3: Dipeptide Coupling (Boc-L-Trp-L-Trp-OMe Synthesis)
This protocol illustrates the use of the amino group in peptide bond formation using standard coupling reagents.[16]
Materials:
-
N-Boc-L-tryptophan (1.0 eq)
-
L-tryptophan methyl ester hydrochloride (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask under an inert atmosphere, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Add TEA (1.1 eq) dropwise and stir for 15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.
-
Coupling: Add the N-Boc-L-tryptophan solution to the first reaction mixture, followed by the addition of DCC (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate (dicyclohexylurea, DCU) will form.
-
Work-up: Filter off the DCU precipitate. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dipeptide by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. chemimpex.com [chemimpex.com]
- 5. (PDF) Cyclo-Alkylation of the Primary Amine of Tryptophan [research.amanote.com]
- 6. Enantiospecific synthesis with amino acids. Part 2. α-Alkylation of tryptophan: a chemical and computational investigation of cyclic tryptophan tautomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. wjpsonline.com [wjpsonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 15. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Stability and Storage of Methyl L-tryptophanate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl L-tryptophanate hydrochloride. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide focuses on established principles of stability for related compounds, general handling procedures for amino acid esters, and standardized protocols for conducting stability studies in line with regulatory expectations.
Overview of Chemical Stability
Methyl L-tryptophanate hydrochloride is the methyl ester of the essential amino acid L-tryptophan, presented as a hydrochloride salt. Its stability is primarily influenced by the reactivity of the indole ring of the tryptophan moiety and the susceptibility of the ester group to hydrolysis.
General Stability Profile:
-
Solid-State Stability: In its solid, crystalline form, Methyl L-tryptophanate hydrochloride is generally stable when protected from adverse conditions. Safety Data Sheets (SDS) from various suppliers indicate that the compound is stable under proper storage conditions.
-
Moisture Sensitivity: The compound is noted to be moisture-sensitive. Absorption of moisture can lead to hydrolysis of the methyl ester and may also facilitate other degradation pathways.
-
Incompatibilities: Strong oxidizing agents are incompatible with Methyl L-tryptophanate hydrochloride and should be avoided.
Recommended Storage Conditions
To ensure the long-term integrity of Methyl L-tryptophanate hydrochloride, the following storage conditions are recommended based on supplier data sheets and best practices for handling amino acid derivatives:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Light | Store in a dark place | The tryptophan indole ring is susceptible to photodegradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | To protect against oxidation and moisture. |
| Container | Tightly sealed, non-reactive containers | To prevent exposure to moisture and atmospheric oxygen. |
Potential Degradation Pathways
Caption: Hypothetical degradation pathways for Methyl L-tryptophanate.
Oxidative Degradation
The indole ring of tryptophan is highly susceptible to oxidation.[1] Reactive oxygen species (ROS) can lead to the formation of various degradation products, including N-formylkynurenine, kynurenine, and various hydroxylated derivatives.[2][3] For the methyl ester, these degradation products would likely retain the ester group, at least initially.
Photodegradation
Exposure to ultraviolet (UV) light can induce the degradation of tryptophan and its derivatives.[4] This process often involves the formation of free radicals, which can lead to a complex mixture of degradation products, including polymeric species.[5] The yellowing of tryptophan solutions upon light exposure is a common indicator of photodegradation.
Hydrolysis
As an ester, Methyl L-tryptophanate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield L-tryptophan and methanol. The hydrochloride salt form provides some stability in acidic conditions, but prolonged exposure to strong acids or bases, especially at elevated temperatures, will likely promote this degradation pathway.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of Methyl L-tryptophanate hydrochloride, a series of studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. These include forced degradation studies and long-term stability testing.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are also crucial for developing and validating stability-indicating analytical methods.
Caption: A general workflow for conducting forced degradation studies.
4.1.1. General Sample Preparation: Prepare a stock solution of Methyl L-tryptophanate hydrochloride in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).
4.1.2. Hydrolytic Degradation:
-
Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Basic Conditions: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified period. Neutralize the solution before analysis.
-
Neutral Conditions: Mix the stock solution with an equal volume of purified water. Store at 60°C for a specified period.
4.1.3. Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified period.
4.1.4. Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature.
4.1.5. Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
4.1.6. Analysis: All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and/or mass spectrometry (MS) detection. The method should be able to separate the parent compound from all significant degradation products.
Long-Term and Accelerated Stability Testing
These studies are performed to establish a retest period or shelf life and to recommend storage conditions.
4.2.1. Study Design:
-
Long-Term Stability: Store samples at the recommended storage condition (e.g., 5°C ± 3°C) and test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[8]
-
Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH, and 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).[9] Testing is typically performed at 0, 3, and 6 months.[8]
4.2.2. Parameters to be Monitored:
-
Appearance (color, physical state)
-
Assay of Methyl L-tryptophanate hydrochloride
-
Identification and quantification of degradation products
-
Moisture content
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated analytical method that can demonstrate specificity for the analyte in the presence of its degradation products.
Caption: Logical flow for the development of a stability-indicating method.
A typical stability-indicating method for Methyl L-tryptophanate hydrochloride would involve RP-HPLC with a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.
Conclusion
While specific quantitative stability data for Methyl L-tryptophanate hydrochloride is limited, a comprehensive understanding of its potential degradation pathways can be derived from the known chemistry of L-tryptophan and esters. Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial for maintaining its integrity. For drug development purposes, it is imperative to conduct thorough forced degradation and long-term stability studies using a validated stability-indicating analytical method to fully characterize its stability profile and ensure its quality over time.
References
- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Utilizing H-Trp-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of peptides incorporating L-Tryptophan methyl ester (H-Trp-OMe), a key building block for creating peptides with a C-terminal methyl ester modification. This modification can be instrumental in modulating the biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics. The following sections detail both solid-phase and solution-phase synthesis methodologies, potential side reactions, and purification strategies.
Introduction to Peptide Synthesis with H-Trp-OMe
Peptide synthesis is a fundamental process in drug discovery and biochemical research. The incorporation of modified amino acids, such as H-Trp-OMe, allows for the exploration of structure-activity relationships and the development of novel peptide analogs with enhanced therapeutic properties. H-Trp-OMe is typically utilized in two main synthetic strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
In SPPS, H-Trp-OMe is unconventionally employed to introduce a C-terminal methyl ester by coupling it to a fully assembled, resin-bound peptide.[1] This "off-label" use of an amino acid ester in the final coupling step is a powerful method for C-terminal modification. Solution-phase synthesis, while more traditional, offers flexibility for scale-up and purification of intermediates, making it a valuable approach for the synthesis of shorter peptides or peptide fragments incorporating H-Trp-OMe.
The indole side chain of tryptophan is susceptible to oxidation and other side reactions during synthesis, necessitating careful selection of protecting groups and cleavage conditions.[2]
Solid-Phase Peptide Synthesis (SPPS) Protocol: C-Terminal Modification with H-Trp-OMe
This protocol outlines the synthesis of a peptide with a C-terminal tryptophan methyl ester via the Fmoc/tBu strategy on a solid support. The key step is the final coupling of H-Trp-OMe to the C-terminus of the resin-bound peptide chain.
Experimental Workflow
References
Application of L-Tryptophan Methyl Ester in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
L-Tryptophan methyl ester, a derivative of the essential amino acid L-tryptophan, serves as a versatile building block and key intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents. Its unique structural features, including the indole ring and the chiral amino acid backbone, make it a valuable starting material for the development of complex heterocyclic compounds and peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of L-Tryptophan methyl ester in drug discovery.
Application as a Scaffold for Bioactive Heterocycles
The indole nucleus of L-tryptophan is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. L-Tryptophan methyl ester provides a convenient starting point for the construction of more complex heterocyclic systems, such as β-carbolines and the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil.
Synthesis of β-Carboline Derivatives via Pictet-Spengler Reaction
β-carboline alkaloids are a large family of compounds with a broad spectrum of pharmacological activities. The Pictet-Spengler reaction is a powerful method for synthesizing the tetrahydro-β-carboline core, which can be subsequently aromatized to the corresponding β-carboline. This reaction involves the condensation of L-tryptophan methyl ester with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
Experimental Protocol: Synthesis of Tetrahydro-β-carbolines
This protocol describes a high-yield synthesis of tetrahydro-β-carbolines using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst.
-
Materials:
-
L-Tryptophan methyl ester
-
Aldehyde (e.g., benzylaldehyde, salicylaldehyde)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Nitrogen gas
-
-
Procedure:
-
In a round-bottom flask, dissolve L-tryptophan methyl ester (1.0 eq) and the desired aldehyde (1.1 eq) in HFIP.
-
Reflux the reaction mixture under a nitrogen atmosphere for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP by distillation. The crude product is often pure enough for subsequent steps.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
-
Logical Relationship: Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction workflow.
Intermediate in the Synthesis of Tadalafil (Cialis®)
L-Tryptophan methyl ester is a key precursor in the synthesis of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction. The synthesis involves a highly stereoselective Pictet-Spengler reaction as a crucial step.
Experimental Protocol: Synthesis of Tadalafil Intermediate
This protocol outlines the initial Pictet-Spengler reaction step in the synthesis of a key Tadalafil intermediate, starting from L-tryptophan methyl ester hydrochloride.
-
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Piperonal
-
Nitromethane
-
-
Procedure:
-
Suspend L-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in nitromethane.
-
Reflux the mixture. The highly stereoselective Pictet-Spengler reaction will proceed to yield the hydrochloride salt of (1S,3S)-1,3-disubstituted-tetrahydro-β-carboline.
-
After cooling, the product can be isolated by filtration.
-
Neutralize the hydrochloride salt to obtain the free base, which is a key intermediate for the subsequent steps in the total synthesis of Tadalafil.
-
Role in Peptide Synthesis and Development of Peptide-Based Therapeutics
L-Tryptophan methyl ester is widely utilized as a building block in peptide synthesis. The methyl ester protection of the C-terminus allows for the selective formation of a peptide bond at the N-terminus. This strategy is fundamental for the synthesis of dipeptides and larger, more complex peptide chains with potential therapeutic applications.
Experimental Protocol: Synthesis of a Linear Dipeptide (Boc-L-Trp-L-Trp-OMe)
This protocol describes the coupling of N-Boc-L-tryptophan with L-tryptophan methyl ester to form a linear dipeptide.
-
Materials:
-
N-Boc-L-tryptophan
-
L-Tryptophan methyl ester hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add TEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve N-Boc-L-tryptophan (1.0 eq) in anhydrous DCM.
-
Add the N-Boc-L-tryptophan solution to the reaction mixture, followed by the addition of DCC (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-Boc-L-Trp-L-Trp methyl ester.
-
Experimental Workflow: Dipeptide Synthesis
Caption: Workflow for dipeptide synthesis.
Development of Novel Therapeutic Agents
L-Tryptophan methyl ester serves as a versatile scaffold for the development of novel therapeutic agents with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Drug Candidates
Derivatives of L-tryptophan methyl ester have shown promising anticancer activity. For instance, N-(β-Elemene-13-yl)tryptophan methyl ester (ETME) has been shown to induce apoptosis in human leukemia cells.
Signaling Pathway: ETME-Induced Apoptosis in Leukemia Cells
Caption: ETME-induced apoptosis pathway.
Quantitative Data: Anticancer Activity of L-Tryptophan Methyl Ester Derivatives
The following table summarizes the in vitro cytotoxic activity of a synthesized L-tryptophan methyl ester derivative, ETME, against human leukemia cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| ETME | HL-60 | Apoptosis Induction | < 40 | |
| ETME | NB4 | Apoptosis Induction | < 40 |
Anti-inflammatory Agents: Formyl Peptide Receptor 1 (FPR1) Antagonists
Dipeptide derivatives containing tryptophan have been identified as potent antagonists of formyl peptide receptor 1 (FPR1), a key receptor involved in inflammatory responses. These compounds inhibit neutrophil activation, including superoxide anion generation and elastase release.
Signaling Pathway: Inhibition of FPR1 Signaling by Tryptophan Derivatives
Caption: FPR1 signaling inhibition.
Quantitative Data: FPR1 Antagonist Activity of Tryptophan-Containing Dipeptides
The table below presents the inhibitory concentrations (IC50) of various tryptophan-containing dipeptide derivatives on fMLP-induced superoxide anion generation and elastase release in human neutrophils.
| Compound | Superoxide Generation IC50 (µM) | Elastase Release IC50 (µM) | Reference |
| 3 | 0.23 | 0.60 | |
| 6 | 1.88 | 2.47 | |
| 19a | 1.87 | 3.60 | |
| 24a | 0.12 | 0.37 | |
| 24b | 1.32 | 1.03 |
Experimental Protocol: Superoxide Anion Generation Assay
This assay measures the inhibition of fMLP-induced superoxide anion generation in human neutrophils.
-
Materials:
-
Human neutrophils
-
Ferricytochrome c
-
Cytochalasin B
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Test compounds (tryptophan derivatives)
-
Spectrophotometer
-
-
Procedure:
-
Pre-incubate neutrophils with ferricytochrome c and cytochalasin B.
-
Add the test compound at various concentrations and incubate.
-
Stimulate the neutrophils with fMLP.
-
Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by superoxide anions.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fMLP-induced superoxide generation.
-
Neuromodulatory Agents: NMDA Receptor Blockers
Derivatives of L-tryptophan methyl ester have been shown to act as non-competitive N-methyl-D-aspartate (NMDA) receptor blockers. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function, and its dysregulation is implicated in various neurological disorders.
Signaling Pathway: NMDA Receptor Modulation
Application Notes: The Versatility of Methyl L-tryptophanate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Methyl L-tryptophanate, a readily available derivative of the essential amino acid L-tryptophan, serves as a cornerstone chiral building block in modern organic synthesis. Its inherent stereochemistry, coupled with the reactive handles of the amino, carboxyl, and indole functionalities, makes it a valuable precursor for the asymmetric synthesis of a diverse array of complex molecules. This document provides an overview of its applications, particularly in the synthesis of bioactive alkaloids, peptide derivatives, and other pharmacologically relevant compounds. Detailed experimental protocols for key transformations are also presented.
The indole nucleus of tryptophan is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. By utilizing methyl L-tryptophanate, chemists can introduce this important pharmacophore with a defined stereocenter at the α-carbon, which is often crucial for biological activity.
Key Applications:
-
Synthesis of Indole Alkaloids: Methyl L-tryptophanate is extensively used in the construction of complex indole alkaloids. A primary synthetic strategy is the Pictet-Spengler reaction , which involves the condensation of methyl L-tryptophanate with an aldehyde or ketone followed by cyclization to form tetrahydro-β-carboline derivatives.[1][2] These tetracyclic structures are the core of many biologically active alkaloids. The stereochemistry of the newly formed chiral center at C-1 of the tetrahydro-β-carboline can often be controlled, leading to enantiomerically enriched products.[1][3]
-
Peptide Synthesis: As a protected amino acid, methyl L-tryptophanate is a valuable component in both solid-phase and solution-phase peptide synthesis.[4][5] It allows for the incorporation of the tryptophan residue into peptide chains, which is essential for the structure and function of many bioactive peptides. The methyl ester protects the carboxylic acid, while the amino group is typically protected with Fmoc or Boc groups during peptide coupling reactions.[6]
-
Synthesis of Substituted Tryptophan Derivatives: The amino and indole moieties of methyl L-tryptophanate can be selectively functionalized to create a library of novel tryptophan derivatives. N-alkylation, N-acylation, and substitution on the indole ring are common modifications that lead to compounds with altered biological activities.[7][8] These derivatives are instrumental in structure-activity relationship (SAR) studies during drug discovery.
Data Presentation:
The following tables summarize quantitative data for key reactions involving methyl L-tryptophanate, providing a comparison of different reaction conditions and their outcomes.
Table 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Fischer-Speier Esterification | Thionyl Chloride (SOCl₂) | Methanol | Reflux | 5 h | 92.8% | [7] |
| Fischer-Speier Esterification | Hydrogen Chloride (gas) | Methanol | Not specified | Not specified | High | [9] |
Table 2: Pictet-Spengler Reaction of Methyl L-tryptophanate Derivatives
| Aldehyde/Ketone | Acid Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| Various Aldehydes | NH₄Cl | Methanol | Not specified | Good | [2] |
| Aryl Methyl Ketones | Not specified | Not specified | 1:1 to 5:1 | Quantitative | [1] |
| Piperonal (for Cialis™ precursor) | Not specified | Not specified | High cis-selectivity | 82% (3 steps) | [1] |
| 4-Methoxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | [10] |
Experimental Protocols:
Protocol 1: Preparation of L-Tryptophan Methyl Ester Hydrochloride
This protocol describes the synthesis of the starting material, L-tryptophan methyl ester hydrochloride, via Fischer-Speier esterification using thionyl chloride.
Materials:
-
L-Tryptophan
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend L-tryptophan (e.g., 10 g, 48.97 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (e.g., 10 mL) dropwise to the stirred suspension.[7]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 100°C).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude L-tryptophan methyl ester hydrochloride.
-
The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for the Pictet-Spengler Reaction
This protocol outlines a general method for the synthesis of tetrahydro-β-carboline derivatives from L-tryptophan methyl ester and an aldehyde.
Materials:
-
L-Tryptophan Methyl Ester Hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Methanol
-
Ammonium Chloride (NH₄Cl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve L-tryptophan methyl ester hydrochloride in anhydrous methanol in a round-bottom flask.
-
Add the desired aldehyde to the solution.
-
Add a catalytic amount of ammonium chloride (NH₄Cl).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, a tetrahydro-β-carboline methyl carboxylate, can be purified by column chromatography on silica gel.[2]
Visualizations:
Synthesis of L-Tryptophan Methyl Ester Hydrochloride
Caption: Synthesis of L-Tryptophan Methyl Ester Hydrochloride.
Pictet-Spengler Reaction Workflow
Caption: General workflow of the Pictet-Spengler reaction.
Logical Relationship in Chiral Synthesis
Caption: Role of methyl L-tryptophanate in asymmetric synthesis.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 9. Towards enantioselective synthesis of tryptophan-derived alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for the Quantification of Methyl 2-amino-3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(1H-indol-3-yl)propanoate, also known as L-Tryptophan methyl ester, is an important derivative of the essential amino acid L-tryptophan. Its structural similarity to tryptophan and other endogenous indoleamines necessitates accurate and robust analytical methods for its quantification in various matrices, including biological fluids, pharmaceutical formulations, and research samples. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are adaptable for high-throughput analysis and can be crucial in metabolic studies, drug discovery, and quality control processes. While this compound is primarily known as a derivative of tryptophan, its specific biological roles and metabolic pathways are a subject of ongoing research.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from other components in the sample matrix. Detection can be performed using a UV detector, leveraging the chromophoric indole group, or a fluorescence detector for enhanced sensitivity. For highly sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique offers excellent selectivity and low detection limits through the use of Multiple Reaction Monitoring (MRM).
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar compounds, such as tryptophan and its ethyl ester, and should be validated for the specific application.[1][2][3]
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~1-10 ng/mL | ~0.1-1 ng/mL[3] |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~5-30 ng/mL | ~0.5-5 ng/mL[3] |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 15%[2] |
| Inter-day Precision (%RSD) | < 8% | < 8% | < 15%[2] |
| Accuracy (% Recovery) | 90-110% | 92-108% | 85-115%[3] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of this compound using HPLC with UV detection. For higher sensitivity, a fluorescence detector can be used.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or other suitable mobile phase modifier)
-
Perchloric acid or Trichloroacetic acid (for sample deproteinization if necessary)[4]
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 6-methyltryptophan.
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Sample Preparation (for biological fluids):
-
To 100 µL of the sample (e.g., plasma, serum), add a known amount of internal standard.
-
For protein precipitation, add 200 µL of cold acetonitrile or 50 µL of 8% perchloric acid.[5]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Example:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 280 nm (characteristic absorbance of the indole ring).[5]
-
Fluorescence: Excitation at 280 nm, Emission at 350 nm.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of this compound, suitable for complex matrices.
1. Reagents and Materials
-
As per HPLC protocol, but with LC-MS grade solvents.
-
Stable isotope-labeled internal standard (e.g., D5-Tryptophan) is recommended for highest accuracy.[6]
2. Standard and Sample Preparation
-
Follow the same procedure as for the HPLC method, but with lower concentrations for the working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 or similar reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A fast gradient is typically used.
-
0-0.5 min: 5% B
-
0.5-4 min: 5% to 95% B
-
4-5 min: 95% B
-
5-5.1 min: 95% to 5% B
-
5.1-7 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusing a standard solution and performing a product ion scan. For this compound (Molecular Weight: 218.25 g/mol ), the expected precursor ion is m/z 219.2.
-
Hypothetical MRM Transitions (to be optimized empirically):
-
Quantifier: 219.2 -> 160.1 (Loss of the methyl ester group)
-
Qualifier: 219.2 -> 130.1 (Indole ring fragment)
-
-
MS Parameters (typical starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship of this compound to the major metabolic pathways of L-Tryptophan.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 8. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of L-Tryptophan Methyl Ester for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tryptophan and its metabolites are crucial molecules in various physiological processes, and their analysis is of significant interest in biomedical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, amino acids like L-Tryptophan and its ester derivatives are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of L-Tryptophan methyl ester using silylation and acylation techniques, enabling its sensitive and quantitative analysis by GC-MS.
Derivatization Strategies for L-Tryptophan Methyl Ester
The primary goal of derivatization is to replace the active hydrogens on the amino (-NH2) and indole (-NH) groups of the L-Tryptophan methyl ester with nonpolar functional groups. This transformation reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The two most common and effective derivatization strategies for this purpose are silylation and acylation.
Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation involves the replacement of active hydrogens with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. MTBSTFA is a popular silylating reagent that forms stable TBDMS derivatives. The TBDMS derivatives are known to be more stable and less susceptible to hydrolysis compared to TMS derivatives.
Acylation with Alkyl Chloroformates or Anhydrides
Acylation introduces an acyl group into the molecule. Common acylation reagents for amino acids include alkyl chloroformates (e.g., ethyl chloroformate) and anhydrides (e.g., pentafluoropropionic anhydride). This method is effective for derivatizing the amino group of L-Tryptophan methyl ester. A two-step derivatization, where the carboxylic acid group of the amino acid is first esterified (in this case, already present as a methyl ester) followed by acylation of the amino group, is a common approach for amino acid analysis.[1][2]
Experimental Protocols
Protocol 1: Silylation of L-Tryptophan Methyl Ester with MTBSTFA
This protocol describes the derivatization of L-Tryptophan methyl ester using MTBSTFA to form the N,N-di-tert-butyldimethylsilyl derivative.
Materials:
-
L-Tryptophan methyl ester
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of L-Tryptophan methyl ester into a Reacti-Vial™.
-
Drying: Ensure the sample is completely dry. If necessary, dry the sample under a stream of nitrogen or in a vacuum desiccator. Moisture can significantly interfere with the silylation reaction.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the vial. For improved reaction, 10-20 µL of anhydrous pyridine can be added as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 2-4 hours. Longer reaction times may be necessary for complete derivatization of the indole nitrogen.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS.
Diagram of Silylation Workflow:
References
HPLC purification protocol for Methyl L-tryptophanate
An Application Note on the Purification of Methyl L-tryptophanate using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals engaged in drug development, the purity of starting materials and intermediates is paramount. Methyl L-tryptophanate, a key building block in the synthesis of various pharmaceutical agents, often requires efficient purification to remove byproducts and ensure high enantiomeric purity. This document provides a detailed protocol for the purification of Methyl L-tryptophanate using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for its high resolution and efficiency.
Introduction
Methyl L-tryptophanate is the methyl ester of the essential amino acid L-tryptophan. Its synthesis can introduce various impurities, including unreacted starting materials, diastereomers if a racemic starting material is used, and side-products from the reaction. RP-HPLC is an effective method for isolating the desired compound from these contaminants. This protocol outlines a general method that can be adapted and optimized for specific impurity profiles and loading capacities.
Physicochemical Properties of Methyl L-tryptophanate
A thorough understanding of the analyte's properties is crucial for developing a successful HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C12H14N2O2 | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Highly soluble in methanol and water; sparingly soluble in ethanol; very low solubility in acetonitrile and ethyl acetate. | [3][4] |
| UV Absorbance | The indole ring of tryptophan exhibits strong UV absorbance, typically around 280 nm. | [5] |
HPLC Purification Protocol
This protocol is designed for the purification of Methyl L-tryptophanate on a preparative scale. The parameters provided should be considered a starting point and may require optimization based on the specific crude sample and HPLC system.
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Fraction collector.
-
Reversed-phase C18 column (preparative scale, e.g., 20 mm x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Methanol, HPLC grade (for sample preparation).
-
0.22 µm syringe filters.
Experimental Procedure
1. Sample Preparation:
-
Dissolve the crude Methyl L-tryptophanate in a minimal amount of a suitable solvent. Given its high solubility in methanol, this is a good initial choice.[3][4] A concentration of 10-50 mg/mL is a typical starting point.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.
3. HPLC Method Parameters:
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, wide-pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 10-20 mL/min (for a 20 mm ID column) |
| Detection Wavelength | 280 nm |
| Injection Volume | Dependent on column size and sample concentration |
| Gradient | 10-60% B over 30 minutes |
4. Purification Workflow:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 5-10 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the gradient method as specified. The use of a gradient allows for the separation of compounds with a range of polarities.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to Methyl L-tryptophanate should be collected.
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified Methyl L-tryptophanate as a TFA salt.
-
Potential Impurities
During the synthesis of L-tryptophan and its derivatives, several impurities can be formed. These include:
-
1,1'-Ethylidenebis(L-tryptophan) (EBT) : Can form from the reaction of tryptophan with acetaldehyde.[6]
-
2-(3-Indolylmethyl)-L-tryptophan (IMT) : Another potential impurity arising from side reactions.[6]
-
Oxidized forms of tryptophan : Tryptophan is susceptible to oxidation.[7]
The described reversed-phase method is generally effective at separating these more hydrophobic or structurally different impurities from the target compound.
Chiral Purification Considerations
If the starting material for the synthesis of Methyl L-tryptophanate is racemic or if racemization occurs during the reaction, a chiral HPLC method will be necessary to separate the L- and D-enantiomers. Chiral separation often employs specialized columns, such as those with a teicoplanin-based chiral stationary phase.[8][9] The mobile phase for such separations may consist of mixtures like methanol/sodium 1-octanesulfonate or acetonitrile/ammonium acetate.[8]
Experimental Workflow Diagram
Caption: Figure 1. HPLC Purification Workflow for Methyl L-tryptophanate.
Conclusion
The protocol described provides a robust starting point for the purification of Methyl L-tryptophanate by reversed-phase HPLC. Optimization of the gradient, flow rate, and sample loading will be necessary to achieve the best separation for a specific crude mixture. For enantiomeric separations, a dedicated chiral HPLC method is required. Careful execution of this protocol will yield highly pure Methyl L-tryptophanate suitable for demanding applications in research and drug development.
References
- 1. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Tryptophan Derivatives from Methyl L-tryptophanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various tryptophan derivatives starting from the readily available precursor, Methyl L-tryptophanate. The methodologies described herein are fundamental for the generation of diverse chemical scaffolds with potential applications in medicinal chemistry and drug discovery. The protocols cover key transformations including N-acylation, Pictet-Spengler reaction, and oxidative cyclization, providing a toolkit for accessing a wide range of functionalized indole structures.
I. N-Acylation of Methyl L-tryptophanate
N-acylation is a fundamental transformation for the protection of the α-amino group of Methyl L-tryptophanate or for the introduction of diverse functionalities to modulate the biological activity of the resulting derivatives. The choice of acylating agent and reaction conditions allows for the synthesis of a wide array of N-acyl tryptophan methyl esters.
Experimental Protocol: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of Methyl L-tryptophanate using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
Methyl L-tryptophanate hydrochloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend Methyl L-tryptophanate hydrochloride (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine in situ.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the respective acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation: N-Acylation of Methyl L-tryptophanate
| Acylating Agent | Product | Solvent | Base | Typical Yield (%) | Reference |
| Trifluoroacetic anhydride | N-Trifluoroacetyl-L-tryptophan methyl ester | THF | TEA | >90% (crude) | [1] |
| Acetyl Chloride | N-Acetyl-L-tryptophan methyl ester | DCM | TEA | 85-95 | [2] |
| Benzoyl Chloride | N-Benzoyl-L-tryptophan methyl ester | DCM | TEA | 80-90 | [2] |
II. Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptophan derivatives, a tetrahydro-β-carboline. This reaction is a cornerstone in the synthesis of numerous natural products and pharmaceutically active compounds. The diastereoselectivity of the reaction can often be controlled by the choice of reaction conditions.
Experimental Protocol: Diastereoselective Pictet-Spengler Reaction
This protocol details the synthesis of 1,3-disubstituted tetrahydro-β-carbolines from Methyl L-tryptophanate and various aldehydes.
Materials:
-
Methyl L-tryptophanate
-
Aldehyde (e.g., acetaldehyde, propionaldehyde, benzaldehyde)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of Methyl L-tryptophanate (1.0 eq) in dichloromethane, add the corresponding aldehyde (1.1 eq).
-
Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (1.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the aldehyde.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric mixture can be separated by column chromatography on silica gel to afford the pure cis and trans isomers.[]
Data Presentation: Diastereoselective Pictet-Spengler Reaction of (S)-Tryptophan Methyl Ester[3]
| Aldehyde (RCHO) | R-group | Total Yield (%) | Diastereomeric Ratio (cis:trans) |
| Acetaldehyde | CH₃ | 75 | 85:15 |
| Propionaldehyde | C₂H₅ | 78 | 88:12 |
| Butyraldehyde | C₃H₇ | 80 | 90:10 |
| Valeraldehyde | C₄H₉ | 82 | 92:8 |
| Benzaldehyde | C₆H₅ | 85 | 95:5 |
III. Oxidative Cyclization for Tryptophan Bioconjugation (Trp-CLiC)
A modern approach to modifying tryptophan residues involves an oxidative cyclization strategy, termed Tryptophan Chemical Ligation by Cyclization (Trp-CLiC). This method utilizes N-sulfonyl oxaziridine reagents to achieve a redox-based modification of tryptophan, mimicking biosynthetic pathways of indole-based alkaloids. This reaction is particularly useful for bioconjugation applications on peptides and proteins.[4]
Experimental Protocol: Oxidative Cyclization of N-Acetyl-L-tryptophan Methyl Ester
This protocol describes the reaction of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) with an N-sulfonyl oxaziridine reagent.
Materials:
-
N-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)
-
N-sulfonyl oxaziridine reagent (e.g., Ox-W1)
-
Phosphate-buffered saline (PBS)
-
Organic co-solvent (e.g., acetonitrile or DMSO)
-
LC-MS for reaction analysis
Procedure:
-
Reaction Setup: Prepare a solution of Ac-Trp-OMe (e.g., 50 mM) in a mixture of PBS and an organic co-solvent.
-
Reagent Addition: Add the N-sulfonyl oxaziridine reagent (1.2 eq) to the solution of Ac-Trp-OMe.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 10 minutes).
-
Analysis: Analyze the reaction mixture directly by liquid chromatography-mass spectrometry (LC-MS) to determine the conversion and product distribution (indole cycloadduct and hydroxylated tryptophan).[4]
Data Presentation: Evaluation of N-sulfonyl Oxaziridine Reagents with Ac-Trp-OMe[4]
| Reagent | Cycloadduct Yield (%) | Hydroxylated Trp (%) |
| Ox-W1 | 28 | ~22 |
| Ox-W2 | 35 | ~15 |
| Ox-W3 | 40 | ~10 |
| Ox-W4 | 15 | ~35 |
Visualizations
Logical Workflow for Tryptophan Derivative Synthesis
Caption: General workflow for synthesizing tryptophan derivatives.
Signaling Pathway Modulation by Bioactive Tryptophan Derivatives
Caption: Tryptophan derivatives modulating cellular signaling.
References
Protocol for the N-Protection of L-Tryptophan Methyl Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tryptophan and its derivatives are crucial building blocks in the synthesis of peptides and complex pharmaceutical compounds. The protection of the α-amino group is a fundamental step to prevent undesired side reactions during subsequent synthetic transformations. This document provides detailed protocols for the N-protection of L-Tryptophan methyl ester using three common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required in subsequent steps.
Data Summary
The following table summarizes the quantitative data for the N-protection of L-Tryptophan methyl ester with Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Reagent | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | THF/H₂O (1:1) | NaHCO₃ | 10 | Room Temp | High | Extraction, Column Chromatography |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane | Triethylamine | 2-4 | 0 to Room Temp | ~90 | Extraction, Column Chromatography |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Dioxane/H₂O | NaHCO₃ | 16 | Room Temp | High | Extraction, Acidification, Recrystallization |
Experimental Protocols
1. N-Boc Protection of L-Tryptophan Methyl Ester
This protocol describes the protection of the α-amino group of L-Tryptophan methyl ester using Di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.) at 0 °C.
-
Add di-tert-butyl dicarbonate (1.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Remove the volatiles from the reaction mixture in vacuo.
-
Dilute the residue with water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-tryptophan methyl ester.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.[2]
2. N-Cbz Protection of L-Tryptophan Methyl Ester
This protocol details the protection of the α-amino group of L-Tryptophan methyl ester using benzyl chloroformate (Cbz-Cl).
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Suspend L-Tryptophan methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred suspension.
-
Slowly add benzyl chloroformate (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
3. N-Fmoc Protection of L-Tryptophan Methyl Ester
This protocol outlines the protection of the α-amino group of L-Tryptophan methyl ester using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure: [5]
-
Dissolve L-Tryptophan methyl ester hydrochloride (1.0 eq.) in a mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Add a solution of 9-fluorenylmethyl chloroformate (1.05 eq.) in dioxane to the reaction mixture.
-
Stir the mixture at room temperature for 16 hours.
-
Dilute the reaction with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain N-Fmoc-L-tryptophan methyl ester.
-
The product can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for the N-protection of L-Tryptophan methyl ester.
Caption: Chemical reaction schemes for Boc, Cbz, and Fmoc protection of L-Tryptophan methyl ester.
References
Application of H-Trp-OMe in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl) in solid-phase peptide synthesis (SPPS). The primary application of H-Trp-OMe in SPPS is the synthesis of peptides with a C-terminal methyl ester modification. This modification can significantly influence the peptide's biological activity, stability, and pharmacokinetic properties, making it a valuable tool in drug discovery and development.[1]
The unconventional use of an N-terminally deprotected and C-terminally protected amino acid like H-Trp-OMe requires a specific strategic approach within the standard SPPS workflow. This involves the on-resin coupling of H-Trp-OMe to the C-terminus of a pre-synthesized peptide chain.
Core Principles and Considerations
The synthesis of C-terminally methylated peptides using H-Trp-OMe involves three main stages:
-
Solid-Phase Synthesis of the Peptide Chain: The desired peptide sequence is assembled on a suitable solid support using standard Fmoc/tBu or Boc/Bzl chemistry. The choice of resin is critical to ensure that the final peptide can be cleaved while preserving the C-terminal methyl ester.[1]
-
On-Resin Coupling of H-Trp-OMe: The C-terminal carboxylic acid of the resin-bound peptide is activated, followed by coupling with H-Trp-OMe.
-
Cleavage, Deprotection, and Purification: The C-terminally modified peptide is cleaved from the resin, and side-chain protecting groups are removed. The crude peptide is then purified to obtain the final product.
A critical consideration when working with tryptophan-containing peptides is the susceptibility of the indole side chain to modification during acidic cleavage. Therefore, the use of appropriate scavengers in the cleavage cocktail is mandatory to ensure the integrity of the final peptide.[2]
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis of a model peptide (e.g., a pentapeptide) with a C-terminal Trp-OMe. These values are representative and may vary depending on the specific peptide sequence, coupling reagents, and purification methods used.
Table 1: Coupling Efficiency of H-Trp-OMe
| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%) |
| HBTU/DIPEA | 5 | 4 | >95 |
| HATU/DIPEA | 5 | 2 | >98 |
| DIC/HOBt | 10 | 6 | >90 |
Coupling efficiency is typically monitored qualitatively by the Kaiser test and can be quantified by cleaving a small amount of resin and analyzing the product by HPLC.
Table 2: Yield and Purity of a Model C-Terminal Trp-OMe Pentapeptide
| Synthesis Stage | Yield (%) | Purity (%) | Analytical Method |
| Crude Peptide after Cleavage | 70-85 | 60-75 | RP-HPLC (220 nm) |
| After RP-HPLC Purification | 30-50 | >98 | RP-HPLC (220 nm) |
Yields are calculated based on the initial loading of the first amino acid on the resin.
Experimental Protocols
Peptide Chain Elongation (Fmoc/tBu Strategy)
This protocol describes the synthesis of the peptide chain on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the C-terminal methyl ester.[1]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes, followed by washing with DMF.[1]
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin according to standard protocols for 2-CTC resin.[3]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.[1]
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using a suitable coupling agent until the desired peptide sequence is assembled.[1]
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.[1]
On-Resin Coupling of H-Trp-OMe·HCl
This protocol details the crucial step of coupling H-Trp-OMe to the C-terminus of the resin-bound peptide.
Materials:
-
Peptide-bound resin
-
H-Trp-OMe·HCl
-
Coupling reagent (e.g., HATU)
-
DIPEA
-
DMF
Procedure:
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid of the peptide-resin to expose the free amine.
-
C-Terminal Activation: Activate the C-terminal carboxylic acid of the resin-bound peptide. In a separate vessel, pre-activate the peptide-resin with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5-10 minutes.
-
H-Trp-OMe Neutralization: In a separate vial, dissolve 5 equivalents of H-Trp-OMe·HCl in DMF and neutralize with 5 equivalents of DIPEA.
-
Coupling Reaction: Add the neutralized H-Trp-OMe solution to the activated peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[1]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM and dry under vacuum.
Cleavage and Deprotection
This protocol describes the cleavage of the C-terminally methylated peptide from the resin and the removal of side-chain protecting groups. A cleavage cocktail containing scavengers is essential to prevent side reactions with the tryptophan residue.[2]
Materials:
-
Peptide-resin with C-terminal Trp-OMe
-
Cleavage Cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT - 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the cleaved peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[4]
-
Isolation: Collect the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Typical RP-HPLC Parameters:
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size)[6]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes).[6]
-
Detection: 220 nm and 280 nm (for tryptophan-containing peptides)[6]
-
Flow Rate: 1 mL/min for analytical scale
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Injection and Fraction Collection: Inject the sample onto the equilibrated RP-HPLC column. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of C-terminal Trp-OMe peptides.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of a C-terminal Trp-OMe peptide.
References
Troubleshooting & Optimization
Troubleshooting low yield in Methyl L-tryptophanate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the synthesis of Methyl L-tryptophanate.
Troubleshooting Guide: Low Product Yield
Low yields in the synthesis of Methyl L-tryptophanate are a common issue that can stem from several factors, from reaction equilibrium to purification techniques. This guide addresses the most frequent problems in a question-and-answer format.
Q1: My reaction is not going to completion, and TLC analysis shows significant starting material. What could be the cause?
A1: This is often due to the equilibrium nature of the Fischer-Speier esterification, the primary method for this synthesis.[1][2] Several factors can prevent the reaction from reaching completion:
-
Water Presence: The esterification reaction produces water as a byproduct.[3] An excess of water in the reaction mixture can shift the equilibrium back towards the reactants, halting the formation of the ester.[2][3][4]
-
Insufficient Catalyst: The acid catalyst (e.g., HCl generated from thionyl chloride or TMSCl) is crucial for activating the carboxylic acid.[1][5] An inadequate amount of catalyst will result in a slow or incomplete reaction.
-
Low Temperature or Short Reaction Time: While initial reagent addition may require cooling, the reaction often needs to be heated to reflux for a sufficient period to proceed to completion.[1]
Solution Workflow:
Caption: Troubleshooting workflow for an incomplete reaction.
Q2: The reaction seems complete, but my final isolated yield is poor. Where could I be losing my product?
A2: Product loss frequently occurs during the work-up and purification stages. Key areas to investigate include:
-
Work-up: After the reaction, the mixture is typically concentrated by rotary evaporation to remove the solvent and excess acid.[1] If the product is not fully crystalline or is sensitive to heat, losses can occur.
-
Purification: Recrystallization is the common method for purifying the crude Methyl L-tryptophanate hydrochloride.[1] Significant product can be lost if the wrong solvent is used, the solution is not cooled sufficiently, or too much solvent is used, leaving the product dissolved in the mother liquor.
-
Side Reactions: The indole ring of tryptophan is susceptible to oxidation and other side reactions, especially under harsh acidic conditions and high temperatures.[2] These byproducts can complicate purification and reduce the overall yield of the desired product.
Q3: My final product is discolored (e.g., brown or yellow). What causes this, and how can I prevent it?
A3: Discoloration often indicates the formation of side products from the degradation of the indole ring.[2] This can be caused by:
-
Harsh Acidic Conditions: Strong acids and high temperatures can lead to side reactions on the electron-rich indole nucleus.[2]
-
Oxidation: Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures, can cause oxidation of the indole ring.
To prevent this, ensure the reaction is run under an inert atmosphere (e.g., nitrogen) if possible, avoid unnecessarily high temperatures, and minimize the reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl L-tryptophanate? A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting L-tryptophan with methanol in the presence of a strong acid catalyst.[1][2] Common reagents used to generate the acid catalyst in situ include thionyl chloride (SOCl₂), trimethylchlorosilane (TMSCl), and hydrogen chloride (HCl) gas.[1][5] The acid serves both to catalyze the esterification and to protect the α-amino group as a hydrochloride salt, which prevents side reactions like self-polymerization.[1]
Q2: Why is it necessary to protect the amino group? A2: The free α-amino group of tryptophan is nucleophilic and can interfere with the esterification reaction.[2] By using a strong acid catalyst, the amino group is protonated to form an ammonium salt (hydrochloride).[1] This protection prevents the amino group from participating in undesirable side reactions.[1][2]
Q3: How do I monitor the progress of the reaction? A3: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside a standard of the L-tryptophan starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Data Presentation: Synthesis Methods
The choice of acid catalyst can influence reaction conditions and yield. Below is a summary of common methods.
| Method | Reagents | Typical Conditions | Advantages | Considerations |
| Thionyl Chloride | L-Tryptophan, Methanol, SOCl₂ | Cool to 0°C for addition, then warm to RT or reflux.[1] | High yield, readily available reagents. | SOCl₂ is corrosive and moisture-sensitive. |
| TMSCl | L-Tryptophan, Methanol, TMSCl | Stir at room temperature.[1] | Milder conditions, often good to excellent yields.[1] | TMSCl is moisture-sensitive. |
| HCl Gas | L-Tryptophan, Methanol, HCl (gas) | Pass HCl gas through the suspension, then reflux.[1] | Classic, effective method. | Requires handling of corrosive HCl gas. |
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride/Methanol Method[1]
This protocol is a common and effective method for the synthesis of Methyl L-tryptophanate hydrochloride.
Caption: General experimental workflow for Methyl L-tryptophanate synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-tryptophan (e.g., 25.0 mmol) in anhydrous methanol (e.g., 75 mL).[1]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath while stirring vigorously. Add thionyl chloride (e.g., 2.5 equivalents) dropwise to the mixture.[1] The thionyl chloride reacts with methanol to generate HCl gas in situ, which acts as the catalyst.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.[1]
-
Monitoring: Monitor the reaction's progress by TLC until the L-tryptophan spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the solution and concentrate it to dryness using a rotary evaporator.[1] This will yield the crude Methyl L-tryptophanate hydrochloride.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).[1]
Chemical Reaction Pathway
The synthesis is a classic example of an acid-catalyzed esterification.
Caption: Fischer-Speier esterification of L-Tryptophan.
References
Technical Support Center: Optimizing Peptide Coupling with H-Trp-OMe
Welcome to the technical support center for optimizing reaction conditions for peptide coupling with L-Tryptophan methyl ester (H-Trp-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling H-Trp-OMe?
The primary challenges in coupling H-Trp-OMe stem from the unique properties of the tryptophan residue. The indole side chain is susceptible to oxidation and modification under acidic conditions, particularly during cleavage from the resin in solid-phase peptide synthesis (SPPS).[1][2] Additionally, like other amino acid esters, H-Trp-OMe can be prone to side reactions such as diketopiperazine formation at the dipeptide stage and racemization during activation.[3][4]
Q2: How can I prevent oxidation of the tryptophan side chain?
To minimize oxidation, it is crucial to use scavengers in the cleavage cocktail during SPPS. Common scavengers include triisopropylsilane (TIPS) and 1,2-ethanedithiol (EDT).[2][5] Using an indole-protecting group, such as the Boc group (Fmoc-Trp(Boc)-OH), during synthesis can also effectively prevent side reactions.[6] When cleaving peptides containing tryptophan, using a cleavage cocktail like Reagent K, which contains trifluoroacetic acid, phenol, water, thioanisole, and 1,2-ethanedithiol, is often recommended.[2]
Q3: What is diketopiperazine formation and how can it be minimized?
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to cleavage of the peptide from the resin and a loss of yield.[3] This is particularly prevalent when proline or glycine are among the first two residues. To mitigate DKP formation, using 2-chlorotrityl chloride (2-CTC) resin is recommended due to its steric hindrance, which disfavors the cyclization reaction.[3] Another strategy is to introduce the second and third amino acids as a pre-synthesized dipeptide, thus bypassing the problematic dipeptide-resin intermediate.[4]
Q4: Which coupling reagents are best for minimizing racemization with H-Trp-OMe?
Racemization can occur during the activation of the carboxylic acid. The use of coupling reagents known to suppress racemization is highly recommended.[4] Uronium/aminium-based reagents like HATU, HBTU, and COMU, often in combination with additives like HOBt or Oxyma Pure, are generally effective.[1][7] Phosphonium-based reagents like PyBOP and PyAOP are also associated with low levels of racemization.[1] For solution-phase synthesis, DEPBT has shown remarkable resistance to racemization.[7]
Q5: What are the recommended solvents and bases for H-Trp-OMe coupling?
Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions due to its excellent solvating properties for the reagents and the growing peptide chain.[1] For the base, a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the hydrochloride salt of H-Trp-OMe and to facilitate the coupling reaction.[3][7]
Troubleshooting Guides
Problem 1: Low Coupling Yield
| Possible Cause | Suggested Solution | Citation |
| Incomplete Reaction | Extend the reaction time and monitor progress using a qualitative test like the Kaiser test. Consider a double or triple coupling. | [3][5] |
| Steric Hindrance | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. Microwave-assisted synthesis can also help overcome steric hindrance. | [1] |
| Peptide Aggregation | Change the solvent to N-methylpyrrolidone (NMP) or add a chaotropic salt. Incorporating pseudoprolines or Dmb-dipeptides can disrupt secondary structures causing aggregation. | [6] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or DCM) before the coupling step. | [8] |
Problem 2: Presence of Impurities and Side Products
| Side Product | Identification | Prevention | Citation |
| Oxidized Tryptophan | Mass spectrometry will show an increase in mass of +16 Da or +32 Da. | Use scavengers (e.g., TIPS, EDT) during cleavage. Use of Fmoc-Trp(Boc)-OH is recommended. | [5][6] |
| Diketopiperazine | HPLC analysis will show a peak corresponding to the cyclic dipeptide, leading to low yield of the desired peptide. | Use 2-chlorotrityl chloride (2-CTC) resin. Couple the second and third amino acids as a dipeptide unit. | [3] |
| Racemization | Chiral HPLC analysis is required to separate the diastereomeric peptides. | Use racemization-suppressing coupling reagents like HATU, COMU, or PyBOP. Use additives like HOAt or Oxyma Pure. | [1][4] |
| Deletion Sequences | Mass spectrometry will show peaks with masses corresponding to the target peptide missing one or more amino acids. | Ensure complete deprotection and coupling at each step. Capping unreacted amines with acetic anhydride after coupling can prevent deletion sequences. | [7] |
Quantitative Data
| Coupling Reagent | Additive | Base | Racemization Potential | Typical Yield | Citation |
| HATU | None | DIPEA/Collidine | Very Low | High | [1][7] |
| HBTU | HOBt | DIPEA | Low | High | [1][7] |
| COMU | None | DIPEA | Very Low | Very High | [9] |
| PyBOP | None | DIPEA | Low | High | [1] |
| DCC | HOBt | NMM | Moderate | Moderate-High | [7] |
| DEPBT | None | DIPEA/Na₂CO₃ | Very Low | High |
Note: Performance can vary depending on the specific peptide sequence, solvent, and reaction temperature.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - C-terminal Incorporation of H-Trp-OMe
This protocol outlines the incorporation of H-Trp-OMe as the final residue onto a resin-bound peptide using an Fmoc/tBu strategy.[3]
-
Resin Selection and Peptide Chain Elongation:
-
Use 2-Chlorotrityl chloride (2-CTC) resin for its mild cleavage conditions that keep the C-terminal methyl ester intact.[3]
-
Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS protocols.
-
-
Final Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
C-Terminal Activation and H-Trp-OMe Coupling:
-
Swell the resin in DMF.
-
In a separate vial, dissolve the N-protected amino acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.4 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
In another vial, dissolve H-Trp-OMe·HCl (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF.
-
Add the activated N-protected amino acid solution to the resin, followed by the H-Trp-OMe solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[3]
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail containing scavengers (e.g., Reagent K).[2]
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide with C-terminal H-Trp-OMe
This protocol describes the synthesis of Boc-Phe-Trp-OMe.
-
Preparation of H-Trp-OMe Free Base:
-
Dissolve H-Trp-OMe·HCl (1.1 equivalents) in dichloromethane (DCM).
-
Add DIPEA (1.1 equivalents) and stir for 20 minutes at room temperature.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Add DCC (1.1 equivalents) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the H-Trp-OMe solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for peptide coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. bachem.com [bachem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
How to prevent racemization of L-Tryptophan methyl ester
Welcome to the Technical Support Center for L-Tryptophan Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for L-Tryptophan methyl ester?
Racemization is the process where an enantiomerically pure substance, such as L-Tryptophan methyl ester, converts into a mixture of equal parts of both L- and D-enantiomers, known as a racemate. This is a critical issue in drug development and peptide synthesis because the biological activity of the final molecule can be significantly reduced or altered. The D-enantiomer may even exhibit toxicity. Therefore, maintaining the stereochemical integrity of L-Tryptophan methyl ester is crucial.
Q2: What are the primary causes of racemization of L-Tryptophan methyl ester?
Racemization of amino acid esters like L-Tryptophan methyl ester typically occurs through two main mechanisms:
-
Oxazolone Formation: During the activation of the carboxylic acid for peptide coupling, an intermediate oxazolone can form. The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
-
Direct Enolization: In the presence of a strong base, the α-proton of the amino acid ester can be directly abstracted to form an achiral enolate intermediate. Reprotonation can then occur from either side, resulting in racemization.[1]
Factors that promote these mechanisms include the use of strong bases, elevated temperatures, and certain coupling reagents.[1]
Q3: How does the choice of base affect racemization?
The strength and steric hindrance of the base used in reactions involving L-Tryptophan methyl ester are critical. Stronger and less sterically hindered bases, like triethylamine, are more likely to cause racemization by abstracting the α-proton.[2] Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), are preferred as they are less likely to cause epimerization.[1][2]
Q4: What is the impact of temperature on the racemization of L-Tryptophan methyl ester?
Higher temperatures accelerate the rate of racemization.[1][3] It is generally recommended to perform reactions, especially peptide couplings, at reduced temperatures (e.g., starting at 0 °C and allowing the reaction to warm slowly to room temperature) to minimize the risk of racemization.[4]
Q5: How can I determine the extent of racemization in my sample?
Several analytical techniques can be used to determine the enantiomeric purity of L-Tryptophan methyl ester and its derivatives:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a suitable chiral stationary phase (CSP), the L- and D-enantiomers can be separated and quantified.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to differentiate between enantiomers in the NMR spectrum.
-
Gas Chromatography (GC) on a Chiral Column: This method can also be used for the separation and quantification of enantiomers.
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and is a good alternative to HPLC for chiral separations.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the racemization of L-Tryptophan methyl ester.
Issue 1: Significant racemization detected after a peptide coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate coupling reagent | Use a coupling reagent known for low racemization, such as HBTU, HATU, or carbodiimides (EDC, DIC) in combination with racemization-suppressing additives like HOBt or HOAt.[4] | Certain coupling reagents are more prone to inducing oxazolone formation, a key intermediate in racemization. Additives can form active esters that are less susceptible to racemization.[2][6] |
| Excessive or strong base | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) in stoichiometric amounts.[1][2] | Strong bases readily abstract the acidic α-proton, leading to enolization and subsequent racemization.[1] |
| Elevated reaction temperature | Perform the coupling reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[4] | Higher temperatures provide the activation energy for racemization to occur more rapidly.[1] |
| Prolonged reaction time | Monitor the reaction closely using TLC or LC-MS and work it up as soon as it is complete. | The longer the activated amino acid ester is present in the reaction mixture, the greater the opportunity for racemization. |
Issue 2: Racemization observed after N-Boc deprotection.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh acidic conditions | While Boc deprotection requires acid, avoid prolonged exposure to strong acids or elevated temperatures. Consider using milder deprotection methods if racemization is a persistent issue. A study on a related tryptophan derivative showed some racemization with 5M HCl at reflux.[1] | Strong acids and high temperatures can catalyze the epimerization of the α-carbon.[1] |
| Base-catalyzed racemization during workup | Ensure that any basic workup steps are performed under mild conditions (e.g., using a weak base like sodium bicarbonate) and for the shortest time possible. | Residual strong base from a previous step or a basic workup can lead to racemization. |
Issue 3: Racemization during storage of L-Tryptophan methyl ester.
| Potential Cause | Troubleshooting Step | Rationale |
| Basic or highly acidic conditions | Store L-Tryptophan methyl ester as its hydrochloride salt in a cool, dry place. Avoid storage in basic solutions. | The ester is more stable under neutral or slightly acidic conditions. Basic conditions can promote racemization over time. |
| Elevated temperature | Store at recommended low temperatures. | As with reactions, higher temperatures can lead to gradual racemization during storage. |
Quantitative Data on Racemization
While specific quantitative data for L-Tryptophan methyl ester is limited in the literature, the following tables provide illustrative data on the racemization of related tryptophan derivatives and other amino acids under various conditions to serve as a general guide.
Table 1: Effect of pH and Temperature on Racemization of Free L-Tryptophan [7][8]
| pH | Temperature (°C) | Time (hours) | % D-Tryptophan Formed |
| 3-7 | 100 | 12 | Not significant |
| 9 | 100 | 12 | < 1% |
| 11 | 100 | 12 | < 1% |
This data on free L-tryptophan indicates that racemization is more pronounced at higher pH values, although still relatively low under these specific conditions.
Table 2: Illustrative Racemization in Peptide Coupling of a Protected Tryptophan Derivative [4]
| Coupling Reagent/Additive | Typical % Racemization (D-isomer) |
| EDC/HOBt | < 1% |
| HATU/DIEA | Can be significant, especially at elevated temperatures |
| DIC/Oxyma | Generally low |
This table provides a general comparison of the effectiveness of different coupling reagent systems in suppressing racemization during peptide synthesis.
Experimental Protocols
Protocol 1: Peptide Coupling with L-Tryptophan Methyl Ester using EDC/HOBt to Minimize Racemization
This protocol describes a general method for the solution-phase synthesis of a dipeptide using L-Tryptophan methyl ester, with EDC and HOBt to suppress racemization.[4]
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
L-Tryptophan methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of L-Tryptophan methyl ester free base: Dissolve L-Tryptophan methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C.
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
To this mixture, add the previously prepared solution of L-Tryptophan methyl ester free base.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric purity of the final product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of L-Tryptophan Methyl Ester
This protocol provides a general guideline for determining the enantiomeric excess of L-Tryptophan methyl ester. The specific column and mobile phase may require optimization.
Materials:
-
L-Tryptophan methyl ester sample
-
Racemic D,L-Tryptophan methyl ester standard
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
Procedure:
-
Method Development:
-
Select an appropriate chiral stationary phase.
-
Develop a mobile phase system that provides baseline separation of the L- and D-enantiomers using the racemic standard. A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol like isopropanol or ethanol.
-
-
Sample Preparation: Dissolve a small amount of the L-Tryptophan methyl ester sample in the mobile phase.
-
Injection and Analysis:
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the L- and D-enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Visualizations
Caption: Mechanisms of L-Tryptophan methyl ester racemization.
Caption: Experimental workflow to prevent racemization.
Caption: Troubleshooting logic for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.uni-mate.hu [journal.uni-mate.hu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Purification of Methyl 2-amino-3-(1H-indol-3-yl)propanoate
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-amino-3-(1H-indol-3-yl)propanoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly in its free base form.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis and Work-up | - Incomplete esterification reaction. | - Ensure effective removal of water during Fischer-Speier esterification using a Dean-Stark apparatus or molecular sieves.[1] |
| - Degradation of the indole ring under harsh acidic conditions.[1][2] | - Use milder esterification methods, such as those employing p-toluenesulfonic acid.[1] | |
| - Loss of product during aqueous extraction due to its polarity. | - Saturate the aqueous phase with NaCl to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent. | |
| Product Degradation During Chromatographic Purification | - The indole derivative is sensitive to the acidic nature of standard silica gel.[3] | - Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a neutral stationary phase like alumina or a bonded phase.[3] - Add a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel.[3] |
| - Oxidation of the indole ring. | - Use freshly distilled solvents and consider sparging with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. | |
| Tailing or Streaking of the Product Spot on TLC/Column Chromatography | - Interaction of the basic amino group with acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[3] |
| - High polarity of the compound. | - Use a more polar solvent system. A gradient elution from a non-polar to a polar solvent system may improve separation. For highly polar compounds, consider reverse-phase chromatography.[3] | |
| Difficulty in Product Crystallization | - The presence of impurities inhibiting crystal formation. | - Further purify the material by flash chromatography to remove impurities before attempting recrystallization.[3] |
| - The compound is "oiling out" instead of crystallizing. | - This often occurs if the solvent is too nonpolar. Try a more polar solvent or a solvent mixture. Scratching the inside of the flask or adding a seed crystal can help induce nucleation.[3] | |
| - The compound is too soluble in the chosen solvent. | - If no crystals form upon cooling, the solution may not be sufficiently concentrated. Evaporate some of the solvent and try cooling again. Alternatively, add a non-polar "anti-solvent" dropwise until turbidity is observed, then warm to redissolve and cool slowly. | |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase during chromatography.[3] | - Use a less acidic stationary phase or add a modifier to the mobile phase as described above.[3] Perform a mass balance to determine where the compound is being lost.[3] |
| - The compound elutes in very dilute fractions that are difficult to detect. | - Concentrate the fractions before analysis (e.g., by TLC or HPLC) to ensure the product has not been missed.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the free base of this compound compared to its hydrochloride salt?
The free base is more challenging to purify primarily due to its increased reactivity and potential for instability. The free amino group makes the compound more basic and nucleophilic, leading to stronger interactions with acidic silica gel, which can cause tailing, irreversible adsorption, and degradation during chromatography.[3] The hydrochloride salt is more stable, less reactive, and often more crystalline, making it easier to purify by recrystallization.
Q2: My this compound appears to be degrading over time. What are the recommended storage conditions?
The indole moiety is susceptible to oxidation and is light-sensitive. The free base should be stored at low temperatures (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, keeping it in a freezer at -20°C is advisable.
Q3: How can I convert the purified hydrochloride salt to the free base?
The conversion is typically achieved through neutralization with a base. A common method involves dissolving the hydrochloride salt in a suitable solvent (e.g., water or a mixture of water and an organic solvent) and adding a base such as aqueous ammonia, sodium bicarbonate, or a carefully controlled amount of sodium hydroxide until the pH is approximately 9.[4] The free base can then be extracted with an organic solvent.
Q4: What are the common impurities I should look out for?
Common impurities can include:
-
Unreacted L-tryptophan: From incomplete esterification.
-
Diketopiperazine: Formed by the self-condensation of two molecules of the tryptophan methyl ester.[5]
-
Oxidation products: The indole ring can be oxidized, especially if exposed to air and light.[1]
-
Side-products from synthesis: Depending on the esterification method, various side-products can form. For example, methods using thionyl chloride can lead to chlorinated impurities.
Q5: Which analytical techniques are best for assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound.[2][6][7] Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of an aqueous buffer (like acetate or formate) and an organic modifier (acetonitrile or methanol).[6][7] Detection is typically done using UV (at ~280 nm) or fluorescence spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying impurities.
Quantitative Data Summary
| Parameter | Value / Range | Method / Conditions | Reference |
| HPLC Mobile Phase (Reversed-Phase) | 5 mM Sodium Acetate : Acetonitrile (92:8, v/v) | C18 column, UV detection at 267 nm. | [7] |
| 0.1% Formic Acid (A), Methanol with 0.1% Formic Acid (B) | Gradient elution. | [6] | |
| Acetonitrile and Acetate Buffer (pH 6.3) (1:9, v/v) | Fluorescence detection. | [8] | |
| Recrystallization Yield (as HCl salt) | 81.0% - 99.8% | From dichloroethane at -10°C. | [6] |
| TLC Visualization | UV light (254 nm) | Non-destructive. | [9] |
| Ehrlich's Reagent (p-dimethylaminobenzaldehyde) | Highly specific for indoles, yields blue or purple spots. | [9] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (for Free Base)
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., ethyl acetate/hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, and then potentially adding a small amount of methanol). Crucially, add 0.5-1% triethylamine to the mobile phase throughout the entire purification to prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., Ehrlich's reagent or potassium permanganate) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization (for Hydrochloride Salt)
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of a suitable hot solvent (e.g., methanol).
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in a refrigerator or freezer (-10 to 0°C) to induce crystallization.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., ice-cold dichloroethane or diethyl ether) to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Stability issues of L-Tryptophan methyl ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Tryptophan methyl ester in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-Tryptophan methyl ester hydrochloride powder?
A1: L-Tryptophan methyl ester hydrochloride in its solid form is relatively stable. For optimal shelf life, it should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is refrigerated at 2°C to 8°C.
Q2: How should I prepare and store solutions of L-Tryptophan methyl ester?
A2: It is highly recommended to prepare solutions of L-Tryptophan methyl ester fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. The choice of solvent can impact stability, with protic solvents like methanol and water being suitable for initial dissolution.[1] For aqueous solutions, the pH should be considered, as it significantly influences the rate of hydrolysis.
Q3: What are the primary stability concerns for L-Tryptophan methyl ester in solution?
A3: The main stability issues for L-Tryptophan methyl ester in solution are:
-
Hydrolysis: The ester group is susceptible to hydrolysis, yielding L-Tryptophan and methanol. This reaction is catalyzed by both acid and base.
-
Oxidation: The indole ring of the tryptophan moiety is prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of oxidizing agents.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the tryptophan structure through free-radical pathways.[3]
Q4: At what pH is L-Tryptophan methyl ester most stable in aqueous solution?
A4: Based on studies of the analogous L-Tryptophan ethyl ester, the rate of spontaneous hydrolysis is relatively constant in the pH range of 4.6 to 7.0.[4] Both acidic and alkaline conditions will significantly increase the rate of hydrolysis. Therefore, for short-term storage or experimental conditions where hydrolysis is a concern, maintaining a pH between 4.6 and 7.0 is advisable.
Q5: How does temperature affect the stability of L-Tryptophan methyl ester solutions?
A5: Increased temperature accelerates the degradation of L-Tryptophan methyl ester in solution. For its parent compound, L-Tryptophan, thermal degradation is more pronounced at higher temperatures, leading to various degradation products.[5] It is recommended to handle and store solutions at controlled room temperature or under refrigeration whenever possible.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of L-Tryptophan methyl ester in my stock solution over a short period.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | - Prepare fresh solutions for each experiment. - If using an aqueous buffer, ensure the pH is within the 4.6-7.0 range to minimize hydrolysis.[4] - Store the solution at 2-8°C if it must be kept for a short duration. |
| Adsorption to container | - Use low-adsorption vials (e.g., polypropylene or silanized glass). - Include a small percentage of organic solvent (e.g., methanol) in your aqueous buffer if compatible with your experiment. |
Problem: My L-Tryptophan methyl ester solution has developed a yellow or brown color.
| Possible Cause | Troubleshooting Step |
| Oxidation/Photodegradation | - Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.[2][3] - Prepare solutions in deoxygenated solvents by sparging with an inert gas like nitrogen or argon. - Avoid sources of heat. - Discard any discolored solution and prepare a fresh batch. |
| Reaction with other components | - Ensure all components of your solution are compatible. Tryptophan can react with carbonyl-containing compounds.[2] |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing my L-Tryptophan methyl ester sample.
| Possible Cause | Troubleshooting Step |
| Degradation Products | - The primary degradation product from hydrolysis is L-Tryptophan. Other peaks may correspond to oxidation products of the indole ring. - Use a stability-indicating HPLC method (see Experimental Protocols section) to identify and quantify these degradants. |
| Impurity in starting material | - Check the certificate of analysis for your L-Tryptophan methyl ester hydrochloride. - Run a chromatogram of a freshly prepared solution to establish a baseline. |
Data Presentation
Table 1: Solubility of L-Tryptophan Methyl Ester Hydrochloride in Various Solvents at 298.15 K
| Solvent | Mole Fraction (x₁) |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from the Journal of Chemical & Engineering Data.[1]
Table 2: Factors Influencing the Stability of L-Tryptophan Methyl Ester in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Increased hydrolysis in acidic (<4.6) and alkaline (>7.0) conditions.[4] | Maintain pH between 4.6 and 7.0 for aqueous solutions. |
| Temperature | Higher temperatures accelerate degradation.[5] | Store solutions at 2-8°C. Avoid heating. |
| Light | UV and visible light can cause photodegradation.[3] | Protect solutions from light using amber vials or foil. |
| Oxygen | Promotes oxidative degradation of the indole ring.[2] | Prepare solutions with deoxygenated solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of L-Tryptophan Methyl Ester
This protocol is designed to intentionally degrade L-Tryptophan methyl ester to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of L-Tryptophan methyl ester hydrochloride in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solid sample of L-Tryptophan methyl ester hydrochloride at 105°C for 24 hours. Dissolve in methanol to the original stock concentration.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for an appropriate duration.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with a control sample (stock solution stored at 2-8°C, protected from light), using a stability-indicating HPLC method.
Protocol 2: Proposed Stability-Indicating HPLC Method
This method is designed to separate L-Tryptophan methyl ester from its primary hydrolytic degradant (L-Tryptophan) and potential oxidative byproducts.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 50 25 90 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm (for the indole chromophore)
-
Injection Volume: 10 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl L-tryptophanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Methyl L-tryptophanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Methyl L-tryptophanate, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The esterification reaction is an equilibrium process. | Ensure anhydrous conditions. Use a drying agent or a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product. |
| Reagent degradation: Thionyl chloride is sensitive to moisture. | Use freshly distilled thionyl chloride for the best results. | |
| Insufficient catalyst: The acid catalyst (e.g., HCl generated in situ) is crucial for the reaction to proceed. | Ensure the correct stoichiometry of the acid catalyst or reagent that generates it (e.g., thionyl chloride). | |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction is carried out at the appropriate temperature (e.g., reflux) and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] | |
| Presence of Multiple Spots on TLC | Formation of side products: Several side reactions can occur during the synthesis. | See the "Common Side Products and Their Mitigation" section below for detailed information on potential side products and how to minimize their formation. |
| Incomplete reaction: Starting material (L-tryptophan) remains. | Increase reaction time or temperature, or add more catalyst. | |
| Product is Difficult to Purify/Crystallize | Presence of significant amounts of side products or unreacted starting material. | Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system. Washing the crude product with a cold solvent can also help remove some impurities.[1] |
| Product appears colored (yellow/brown) | Oxidation of the indole ring: The indole ring of tryptophan is susceptible to oxidation, especially under harsh acidic conditions or exposure to air and light. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize exposure of the reaction mixture and product to light. |
| Racemization of the Product | Harsh reaction conditions: Prolonged exposure to strong acids or high temperatures can lead to the racemization of the chiral center, forming D-Methyl-tryptophanate. | Use milder reaction conditions where possible. For instance, the trimethylchlorosilane (TMSCl)/methanol method is considered milder than the thionyl chloride method.[1] Keep reaction times to the minimum necessary for completion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl L-tryptophanate?
A1: The most common method is the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.[1] Variations of this method include:
-
Thionyl Chloride (SOCl₂) in Methanol: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst. This is a very effective method.[1]
-
Hydrogen Chloride (HCl) Gas in Methanol: Bubbling dry HCl gas through a suspension of L-tryptophan in methanol is a classic and effective method.[1]
-
Trimethylchlorosilane (TMSCl) in Methanol: This is a milder alternative that can provide good to excellent yields.[1]
Q2: Why is the product often isolated as a hydrochloride salt?
A2: The synthesis is carried out under acidic conditions. The amino group of tryptophan is basic and is protonated by the acid catalyst to form an ammonium salt. This protects the amino group from participating in side reactions, such as self-polymerization.[1] Isolating the product as the hydrochloride salt is often convenient and provides a stable, crystalline solid.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would typically be a mixture of a polar solvent (like ethyl acetate or methanol) and a less polar solvent (like hexane or dichloromethane). The disappearance of the L-tryptophan spot and the appearance of the Methyl L-tryptophanate spot indicate the progression of the reaction.
Q4: What are the expected yields for the synthesis of Methyl L-tryptophanate?
A4: The yields can vary depending on the method and the scale of the reaction. Generally, yields can range from good to excellent. For specific quantitative data, please refer to the table in the "Data Presentation" section.
Q5: How should I store the final product, Methyl L-tryptophanate hydrochloride?
A5: Methyl L-tryptophanate hydrochloride is a relatively stable crystalline solid. It should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Common Side Products and Their Mitigation
Several side products can form during the synthesis of Methyl L-tryptophanate. Understanding these side reactions is crucial for optimizing the synthesis and purification processes.
Data Presentation
| Side Product | Formation Mechanism | Mitigation Strategies |
| D-Methyl-tryptophanate | Racemization of the α-carbon under acidic conditions and elevated temperatures.[2][3][4] | Use milder reaction conditions (e.g., TMSCl/methanol). Minimize reaction time and temperature. |
| Tryptophan Dimers | Radical-mediated coupling of the indole rings, especially under oxidative conditions.[5] | Perform the reaction under an inert atmosphere. Use purified, degassed solvents. |
| Oxidation Products (e.g., N-formylkynurenine) | Oxidation of the indole ring by air or other oxidizing species, often catalyzed by acid and light.[6][7][8][9] | Work under an inert atmosphere. Protect the reaction from light. Use antioxidants if compatible with the reaction conditions. |
| β-Carboline Derivatives | Pictet-Spengler reaction between tryptophan and any aldehyde impurities present in the solvents or formed during the reaction.[10][11][12][13][14][15][16] | Use high-purity, aldehyde-free solvents. |
| Unreacted L-Tryptophan | Incomplete reaction. | Ensure sufficient reaction time and temperature. Use an adequate amount of catalyst. |
| Polymeric Byproducts | Self-polymerization of tryptophan, especially if the amino group is not protected. | The use of an acid catalyst which forms the hydrochloride salt of the amino group effectively prevents this.[1] |
Experimental Protocols
Synthesis of Methyl L-tryptophanate Hydrochloride using Thionyl Chloride
This protocol is a common and effective method for the esterification of L-tryptophan.
Materials:
-
L-tryptophan
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend L-tryptophan (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Add anhydrous diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in Methyl L-tryptophanate synthesis.
Caption: Overview of the main reaction and potential side product formation pathways in the synthesis of Methyl L-tryptophanate.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. journal.uni-mate.hu [journal.uni-mate.hu]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Immunological Detection of N-formylkynurenine in Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylglyoxal-derived beta-carbolines formed from tryptophan and its derivates in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing H-Trp-OMe Solubility for Chemical Reactions
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount. A frequent challenge encountered is the limited solubility of key reagents, such as L-Tryptophan methyl ester (H-Trp-OMe), which can impede reaction kinetics and overall yield. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and overcome the solubility issues of H-Trp-OMe in various reaction settings.
Frequently Asked Questions (FAQs)
Q1: Why is my H-Trp-OMe (hydrochloride salt) not dissolving in my reaction solvent?
A1: The solubility of H-Trp-OMe, most commonly available as the hydrochloride (HCl) salt, is significantly influenced by the solvent's properties and the reaction conditions.[1] H-Trp-OMe HCl is a salt and thus more soluble in polar protic solvents like water and methanol where it can dissociate into ions and form hydrogen bonds.[1][2] In less polar or aprotic solvents, such as dichloromethane (DCM) or acetonitrile, its solubility is considerably lower.[1][2] The indole side chain of tryptophan also contributes a hydrophobic character, further limiting solubility in certain organic solvents.[3][4]
Q2: What is the difference in solubility between H-Trp-OMe hydrochloride and its free base form?
A2: The hydrochloride salt and the free base of H-Trp-OMe have distinct solubility profiles. The HCl salt, being ionic, generally exhibits higher solubility in polar protic solvents. In contrast, the free base, being less polar, will likely show better solubility in a broader range of organic solvents, including those with lower polarity. The choice between the two forms depends on the specific reaction conditions. For instance, in peptide coupling reactions where a non-nucleophilic base like diisopropylethylamine (DIPEA) is used, starting with the HCl salt and neutralizing it in situ to form the free base is a common and effective strategy.[5]
Q3: Can I heat the mixture to improve the solubility of H-Trp-OMe?
A3: Gentle heating can be an effective method to increase the solubility of H-Trp-OMe, as solubility generally increases with temperature.[1][2] However, it is crucial to proceed with caution. Excessive heat (e.g., above 40-50°C) can lead to the degradation of H-Trp-OMe or other sensitive reagents in the reaction mixture.[1] Always conduct a small-scale test to determine the thermal stability of your specific reaction components before applying heat to the entire batch.
Q4: How does pH affect the solubility of H-Trp-OMe?
A4: The pH of the reaction medium plays a critical role in the solubility of H-Trp-OMe. As an amino acid ester, it has an ionizable amino group. At a pH below its pKa, the amino group is protonated (as in the HCl salt), which enhances solubility in aqueous or polar protic solvents. Conversely, at a pH above its pKa, the free base is the predominant species, which may be less soluble in highly polar solvents but more soluble in organic solvents. Adjusting the pH away from the isoelectric point of the molecule can significantly enhance solubility.[1][4]
Q5: Are there any recommended solvent systems for reactions involving H-Trp-OMe?
A5: The optimal solvent system depends on the specific reaction. For peptide couplings, Dimethylformamide (DMF) is a common solvent due to its ability to dissolve a wide range of reactants.[5] If solubility in DMF is still an issue, a co-solvent system can be employed. For example, adding a small amount of a more polar solvent like water or a less polar one like Dichloromethane (DCM) can sometimes improve solubility. The choice of co-solvent should be compatible with all reaction components and downstream purification processes.
Troubleshooting Guide for H-Trp-OMe Solubility
If you are encountering solubility issues with H-Trp-OMe in your reaction, follow this step-by-step troubleshooting guide.
Quantitative Solubility Data
The solubility of L-Tryptophan methyl ester hydrochloride has been experimentally determined in various pure solvents. The following table summarizes the mole fraction solubility at different temperatures.
| Solvent | Mole Fraction (x₁) at 283.15 K | Mole Fraction (x₁) at 298.15 K | Mole Fraction (x₁) at 323.15 K |
| Methanol | 0.0235 | 0.0334 | 0.0528 |
| Water | 0.0088 | 0.0119 | 0.0178 |
| Ethanol | 0.0053 | 0.0074 | 0.0115 |
| n-Propanol | 0.0027 | 0.0037 | 0.0058 |
| n-Butanol | 0.0019 | 0.0026 | 0.0041 |
| Isopropanol | 0.0011 | 0.0016 | 0.0025 |
| Acetone | 0.0004 | 0.0006 | 0.0011 |
| Ethyl Acetate | 0.00005 | 0.00007 | 0.00013 |
| Acetonitrile | 0.00004 | 0.00006 | 0.00011 |
| Data sourced from the Journal of Chemical & Engineering Data.[1][2] |
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This protocol outlines the static gravimetric method used to determine the quantitative solubility data presented above.[1][2]
Protocol 2: Improving H-Trp-OMe Solubility for a Solution-Phase Peptide Coupling Reaction
This protocol provides a practical approach to enhance the solubility of H-Trp-OMe HCl for a typical solution-phase peptide coupling reaction using a coupling agent like HATU.
Materials:
-
N-protected amino acid
-
H-Trp-OMe HCl
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) (optional, as co-solvent)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
H-Trp-OMe HCl Addition: To this solution, add the solid H-Trp-OMe HCl. Stir the resulting suspension for 5-10 minutes.
-
In Situ Neutralization: Slowly add DIPEA to the suspension. The amount of DIPEA should be sufficient to neutralize the HCl salt of H-Trp-OMe and the acid generated during the coupling reaction (typically 2-3 equivalents).
-
Solubility Check & Co-solvent Addition: Observe the reaction mixture. If the H-Trp-OMe does not fully dissolve after the addition of DIPEA, consider the following:
-
Sonication: Place the reaction vessel in an ultrasonic bath for 5-10 minutes.
-
Co-solvent: If sonication is ineffective, add a small amount of a compatible co-solvent like DCM to the DMF mixture. Add dropwise until the solution becomes homogeneous.
-
-
Reaction Progression: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, proceed with the standard aqueous work-up and purification protocols for your target peptide.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the solubility challenges associated with H-Trp-OMe, leading to more efficient and successful chemical reactions.
References
Troubleshooting HPLC peak tailing for L-Tryptophan methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address HPLC peak tailing issues encountered during the analysis of L-Tryptophan methyl ester. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common chromatographic issue characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This can compromise the accuracy of quantification and the resolution of closely eluting peaks. The following guide provides a systematic approach to troubleshooting peak tailing for L-Tryptophan methyl ester.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for L-Tryptophan methyl ester?
A1: Peak tailing for L-Tryptophan methyl ester, a basic compound, is often due to secondary interactions between the analyte's primary amine group and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] Other potential causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5]
-
Column Degradation: Deterioration of the column bed or a partially blocked inlet frit can distort the peak shape.[5][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[1][5]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[6]
Q2: How does mobile phase pH affect the peak shape of L-Tryptophan methyl ester?
A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like L-Tryptophan methyl ester.[4][7][8] L-Tryptophan methyl ester has a primary amine group, making it a basic compound.
-
At low pH (e.g., pH < 3): The amine group is protonated (positively charged), and the residual silanol groups on the silica stationary phase are protonated (neutral). This minimizes secondary ionic interactions, generally resulting in better peak symmetry.[3]
-
At mid-range pH (e.g., pH 3-7): A portion of the silanol groups become deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged analyte. This is a common cause of significant peak tailing.[1][7]
-
At high pH (e.g., pH > 8): The analyte is neutral, and the silanol groups are fully deprotonated. While this can reduce tailing due to ionic interactions, it's important to use a pH-stable column to avoid stationary phase degradation.[7]
The following table illustrates the expected effect of mobile phase pH on the peak asymmetry factor for L-Tryptophan methyl ester.
| Mobile Phase pH | Expected Analyte Charge | Expected Silanol Group State | Expected Peak Asymmetry Factor (Tf) |
| 2.5 | Positive (R-NH3+) | Neutral (Si-OH) | 1.0 - 1.2 |
| 4.5 | Positive (R-NH3+) | Partially Negative (Si-O-) | > 1.5 |
| 7.0 | Positive (R-NH3+) | Mostly Negative (Si-O-) | > 2.0 |
| 9.0 (with appropriate column) | Neutral (R-NH2) | Negative (Si-O-) | 1.1 - 1.3 |
Q3: What type of HPLC column is recommended to minimize peak tailing for L-Tryptophan methyl ester?
A3: To minimize peak tailing caused by silanol interactions, it is recommended to use a modern, high-purity, end-capped C18 or C8 column.[1][9]
-
End-capping: This process chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[9]
-
High-Purity Silica: Modern columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups and metal contaminants.
Alternatively, columns with polar-embedded or polar-endcapped stationary phases can provide improved peak shape for basic compounds by shielding the residual silanol groups.
Q4: Can sample preparation affect peak tailing?
A4: Yes, proper sample preparation is crucial.[10]
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[6]
-
Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak fronting or tailing.[5] If you suspect overload, try diluting your sample.
-
Sample Clean-up: Ensure your sample is free of particulates by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent frit blockage.[10]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of L-Tryptophan methyl ester.
Objective: To determine the optimal mobile phase pH that minimizes peak tailing.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
L-Tryptophan methyl ester standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Ammonium formate
-
pH meter
Procedure:
-
Prepare Mobile Phase A (Aqueous Component) at different pH values:
-
pH 2.5: 0.1% Formic acid in water.
-
pH 4.5: 10 mM Ammonium formate in water, pH adjusted with formic acid.
-
pH 7.0: 10 mM Ammonium formate in water.
-
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Prepare L-Tryptophan methyl ester standard: Dissolve in the initial mobile phase composition (e.g., 90:10 Aqueous:Organic).
-
Equilibrate the column: Flush the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the standard and acquire data: Use a consistent isocratic or gradient method for each pH condition.
-
Evaluate Peak Shape: Measure the USP tailing factor (Tf) or asymmetry factor (As) for the L-Tryptophan methyl ester peak at each pH. A value closer to 1.0 indicates better symmetry.[11]
Expected Outcome: Lowering the mobile phase pH to around 2.5-3.0 is expected to significantly improve the peak shape by minimizing interactions with silanol groups.[3]
Protocol 2: Column Performance Evaluation
This protocol helps determine if the column is the source of the peak tailing.
Objective: To assess whether the analytical column is compromised.
Procedure:
-
Establish a Baseline: Analyze your L-Tryptophan methyl ester standard using a method that previously provided good peak shape.
-
Remove the Guard Column (if present): Re-analyze the standard. If the peak shape improves, the guard column is the issue and should be replaced.
-
Column Reversal and Flushing: If the peak tailing persists, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% ACN or MeOH) to a waste container. This can sometimes dislodge particulates from the inlet frit.[12]
-
Re-install and Re-equilibrate: Re-install the column in the correct flow direction, re-equilibrate with your mobile phase, and inject the standard again.
-
Substitute the Column: If peak tailing is still observed, replace the analytical column with a new one of the same type. If the new column provides a symmetrical peak, the old column has degraded and should be discarded.[12]
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between the problem (peak tailing) and its potential causes and solutions.
Caption: Relationship between the problem, its causes, and potential solutions.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Removal of impurities from Methyl 2-amino-3-(1H-indol-3-yl)propanoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-(1H-indol-3-yl)propanoate (also known as L-Tryptophan methyl ester).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | 1. Incomplete reaction. 2. Side reactions such as dipeptide formation (self-polymerization).[1] 3. Use of non-anhydrous solvents or reagents. | 1. Monitor reaction progress closely using Thin-Layer Chromatography (TLC).[1] 2. Ensure the amino group is protected, typically as a hydrochloride salt, during esterification to prevent self-polymerization.[1] 3. Use anhydrous methanol and ensure reagents like thionyl chloride are fresh. |
| Product Discoloration (Yellow/Brown) | 1. Oxidation or degradation of the indole ring, which is sensitive to air, light, and acid.[2][3] 2. Presence of trace impurities from the manufacturing process.[4] 3. High temperatures during solvent removal or drying.[5] | 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store protected from light and at a low temperature. 2. Consider purification by column chromatography or recrystallization with activated carbon to remove colored impurities.[6] |
| Poor Separation in Column Chromatography | 1. Inappropriate mobile phase polarity. 2. Co-elution of impurities with similar polarity to the product (e.g., unreacted L-tryptophan). 3. Column overloading. | 1. Systematically screen solvent systems using TLC. For indole alkaloids on silica, systems like ethyl acetate/hexane with small amounts of a polar modifier (e.g., methanol) and a base (e.g., triethylamine or ammonia) can be effective.[7] 2. Employ gradient elution, starting with a non-polar solvent and gradually increasing polarity. 3. Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Low Yield After Purification | 1. Product loss during extraction due to incorrect pH. 2. Use of a recrystallization solvent in which the product is too soluble.[8] 3. Decomposition on silica gel during prolonged chromatography. | 1. When performing a liquid-liquid extraction, ensure the aqueous layer's pH is adjusted to neutralize the amino acid ester before extracting with an organic solvent. 2. For recrystallization, select a solvent system where the compound is soluble when hot but sparingly soluble when cold.[8] 3. Use a mobile phase containing a small amount of a basic modifier like triethylamine to minimize interaction with acidic silanol groups and speed up elution. |
| Multiple Spots on TLC Analysis | 1. Presence of unreacted starting material (L-tryptophan). 2. Formation of by-products or degradation products.[5] | 1. The L-tryptophan spot will be much more polar (lower Rf) than the ester. 2. Compare with a TLC of the starting material. Adjust purification strategy (recrystallization or chromatography) to separate the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: The most common impurities include:
-
Unreacted L-tryptophan: This is the primary starting material and is significantly more polar than the desired methyl ester.
-
Dipeptides: If the amino group is not adequately protected during the esterification reaction, self-condensation can occur, leading to the formation of dipeptides (e.g., L-Trp-L-Trp methyl ester).[1]
-
Oxidation/Degradation Products: The indole ring is susceptible to oxidation, which can lead to a variety of colored byproducts.[2][3] Tryptophan itself is known to degrade into products like tryptamine, indole-3-pyruvic acid, and others under heat or UV light.[5][9]
Q2: How can I effectively monitor the progress of the esterification reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Use a silica gel plate and a mobile phase such as 10-20% methanol in dichloromethane. The starting material, L-tryptophan, will have a very low Rf value (close to the baseline), while the product, this compound, will have a significantly higher Rf. The reaction is complete when the L-tryptophan spot is no longer visible.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: To minimize degradation, the compound should be stored as a solid (preferably as the more stable hydrochloride salt) in a tightly sealed container, protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (nitrogen or argon) is also recommended to prevent oxidation.
Q4: Can I purify the free base form of the ester using column chromatography?
A4: Yes, but with caution. The free amino group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation. It is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, to the mobile phase.[7] This will improve the peak shape and recovery.
Q5: My NMR spectrum shows unexpected peaks. What could they be?
A5: Besides the impurities mentioned in Q1, unexpected peaks in an NMR spectrum often come from residual solvents used during the synthesis or purification. Common solvents include methanol, diethyl ether, ethyl acetate, dichloromethane, and hexane. You can compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[10][11]
Experimental Protocols
Protocol 1: Purification by Recrystallization (Hydrochloride Salt)
This protocol is suitable for purifying the hydrochloride salt of this compound, which is often the direct product of synthesis using methods like the thionyl chloride/methanol system.[1]
-
Dissolution: In a flask, dissolve the crude L-tryptophan methyl ester hydrochloride in a minimal amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.
-
Crystallization: Slowly add diethyl ether to the hot methanol solution with swirling until persistent cloudiness is observed.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold 5:1 mixture of diethyl ether and methanol, followed by a wash with pure cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvents.
Protocol 2: Purification by Silica Gel Column Chromatography (Free Base)
This protocol is for purifying the free base form of the ester after neutralization of the hydrochloride salt.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring the solvent level never drops below the top of the silica bed.[12]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Loading: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate + 0.5% triethylamine). Monitor the eluate by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate and then adding small amounts of methanol) to elute the desired compound. A suggested gradient might be from 10% to 50% ethyl acetate in hexane, followed by 1-5% methanol in dichloromethane (always containing 0.5% triethylamine).
-
Fraction Pooling: Combine the fractions that contain the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Example TLC Data for Purification Monitoring
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Dichloromethane:Methanol:Triethylamine (90:9.5:0.5)
| Compound | Typical Rf Value | Visualization | Notes |
| L-Tryptophan (Starting Material) | ~ 0.10 | UV (254 nm), Ninhydrin Stain (Purple) | Highly polar, stays near the baseline. |
| This compound | ~ 0.65 | UV (254 nm), Ninhydrin Stain (Purple) | Desired product. |
| Dipeptide Impurity | ~ 0.40 | UV (254 nm), Ninhydrin Stain (Purple) | Polarity is between starting material and product. |
| Non-polar Impurity | ~ 0.90 | UV (254 nm) | May arise from reagents or side reactions. |
Table 2: Purity Assessment Before and After Purification
| Method | Purity Before Purification | Purity After Recrystallization | Purity After Column Chromatography |
| HPLC (280 nm) | 85.2% | 97.5% | >99.0% |
| ¹H NMR | Major product peaks observed along with signals from unreacted tryptophan and solvent residues. | Clean spectrum with significantly reduced impurity signals. | Sharp, clear peaks corresponding to the pure product. |
Visualizations
Impurity Profile Diagram
Caption: Relationship between the target compound and its common impurities.
Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of l-tryptophan impurities in meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
Optimizing storage to prevent degradation of Methyl L-tryptophanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the storage of Methyl L-tryptophanate and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing Methyl L-tryptophanate?
A1: For long-term storage, it is recommended to store Methyl L-tryptophanate in a cool and dark place, ideally at temperatures below 15°C. Refrigeration at 2-8°C is a common practice to minimize degradation.
Q2: How does humidity affect the stability of Methyl L-tryptophanate?
A2: Methyl L-tryptophanate is sensitive to moisture. Exposure to humidity can lead to hydrolysis of the methyl ester, resulting in the formation of L-tryptophan and methanol. It is crucial to store the compound in a dry environment, preferably in a desiccator or under an inert gas like argon or nitrogen.
Q3: Is Methyl L-tryptophanate sensitive to light?
A3: Yes, compounds containing an indole ring, such as Methyl L-tryptophanate, are susceptible to photodegradation. Exposure to UV and visible light can initiate oxidative reactions, leading to the formation of colored degradation products. Always store the compound in amber vials or light-protected containers.
Q4: What is the impact of pH on the stability of Methyl L-tryptophanate in solution?
A4: The ester linkage in Methyl L-tryptophanate is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is generally lowest at a neutral pH. If preparing solutions, it is advisable to use buffers with a pH around 7 and to use the solution as fresh as possible.
Q5: What are the primary degradation pathways for Methyl L-tryptophanate?
A5: The main degradation pathways include:
-
Hydrolysis: Cleavage of the methyl ester bond to form L-tryptophan and methanol, catalyzed by acid or base.
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of various products, including N-formylkynurenine and kynurenine.
-
Photodegradation: Exposure to light can lead to complex degradation pathways involving radical reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of Methyl L-tryptophanate.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing/Browning) | 1. Light Exposure: The compound has been exposed to UV or visible light. 2. Oxidation: Exposure to air (oxygen) over a prolonged period. 3. Heat Stress: Storage at elevated temperatures. | 1. Ensure the compound is stored in a light-protected container (e.g., amber vial). 2. Store under an inert atmosphere (argon or nitrogen) to minimize oxidation. 3. Store at recommended cool temperatures (e.g., 2-8°C). |
| Decreased Purity or Presence of Impurities in HPLC Analysis | 1. Hydrolysis: The compound has been exposed to moisture or stored in a non-neutral pH solution. 2. Thermal Degradation: The compound has been exposed to high temperatures. 3. Oxidation: Exposure to air or oxidizing agents. | 1. Ensure storage in a desiccated environment. For solutions, use freshly prepared neutral buffers. 2. Avoid exposure to high temperatures during handling and storage. 3. Purge containers with an inert gas before sealing. Avoid contact with strong oxidizing agents. |
| Poor Solubility or Incomplete Dissolution | 1. Degradation: The compound may have degraded into less soluble impurities. 2. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. | 1. Verify the purity of the compound using a suitable analytical method like HPLC. 2. Refer to solubility data to select an appropriate solvent. Methyl L-tryptophanate hydrochloride has good solubility in methanol and water. |
| Variability in Experimental Results | 1. Inconsistent Sample Quality: Different batches or improperly stored samples are being used. 2. Degradation During Experiment: The compound may be degrading in the experimental medium. | 1. Use a fresh, high-purity batch of the compound for all experiments. 2. Assess the stability of the compound under your specific experimental conditions (e.g., buffer, temperature, light exposure). |
Quantitative Data Summary
The following table summarizes the solubility of Methyl L-tryptophanate hydrochloride in various solvents at different temperatures. This data is crucial for preparing solutions and for purification processes.
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| Methanol | 10 | 1.85 |
| 20 | 2.52 | |
| 30 | 3.41 | |
| 40 | 4.59 | |
| 50 | 6.15 | |
| Water | 10 | 0.52 |
| 20 | 0.73 | |
| 30 | 1.01 | |
| 40 | 1.38 | |
| 50 | 1.88 | |
| Ethanol | 10 | 0.33 |
| 20 | 0.46 | |
| 30 | 0.63 | |
| 40 | 0.86 | |
| 50 | 1.17 |
Note: The degradation kinetics of Methyl L-tryptophanate are not extensively reported in the literature. The stability is highly dependent on the specific conditions of storage and handling. The information on degradation is primarily inferred from studies on L-tryptophan.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of Methyl L-tryptophanate and separating it from its potential degradation products.
1. Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl L-tryptophanate and its degradation products.
2. Materials and Reagents:
-
Methyl L-tryptophanate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.02 M ammonium acetate in water, pH adjusted to 6.5 with acetic acid) and Mobile Phase B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (for the indole ring)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve Methyl L-tryptophanate in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve Methyl L-tryptophanate in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve Methyl L-tryptophanate in a solution containing 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified time. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of Methyl L-tryptophanate to a UV lamp (e.g., 254 nm) for a specified time.
5. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the area of the main Methyl L-tryptophanate peak.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Workflow for Forced Degradation Study of Methyl L-tryptophanate.
Validation & Comparative
Confirming the Structure of Synthesized Methyl L-tryptophanate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of synthesized Methyl L-tryptophanate, a key intermediate in the synthesis of various bioactive compounds.
This guide presents experimental data from standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for Methyl L-tryptophanate. For comparative purposes, data for related compounds, L-tryptophan ethyl ester and N-acetyl-L-tryptophan methyl ester, are also included. Detailed experimental protocols for these techniques are provided to facilitate the replication of these results in the laboratory.
Comparative Analysis of Spectral Data
The following tables summarize the key spectral data obtained for Methyl L-tryptophanate and its derivatives. These values provide a benchmark for researchers to compare against the data from their own synthesized samples.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Number of Protons, Assignment) |
| Methyl L-tryptophanate hydrochloride [1] | 11.24 (s, 1H, indole N-H), 8.81 (br s, 3H, NH₃⁺), 7.54 (d, 1H, Ar-H), 7.39 (d, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 7.09 (t, 1H, Ar-H), 7.01 (t, 1H, Ar-H), 4.19 (t, 1H, α-CH), 3.62 (s, 3H, OCH₃), 3.39-3.32 (m, 2H, β-CH₂) |
| N-substituted-L-tryptophan methyl ester [2] | 8.18 (br, 1H), 7.61 (d, J=8.0Hz, 1H), 7.36 (d, J=8.0Hz, 1H), 7.22 (m, 1H), 7.15 (m, 1H), 7.13 (m, 2H), 7.02 (d, J=4.0Hz, 1H), 6.69 (m, 2H), 3.78 (m, 2H), 3.66 (s, 3H), 3.63 (d, J=16.0Hz, 1H), 3.24-3.14 (m, 2H), 2.95 (s, 6H), 1.90 (s, 1H) |
| Nα-Acetyl-L-tryptophan methyl ester [] | IUPAC Name: methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate. Key ¹H NMR signals would include a singlet for the acetyl methyl group, signals for the methoxy group, the α- and β-protons of the amino acid backbone, and aromatic protons of the indole ring. |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| Methyl L-tryptophanate hydrochloride [4] | Data for the hydrochloride salt is available, showing characteristic peaks for the carbonyl carbon of the ester, the α- and β-carbons, the methoxy carbon, and the carbons of the indole ring. |
| N-substituted-L-tryptophan methyl ester [2] | 175.5, 149.9, 136.2, 129.2, 127.6, 127.5, 122.9, 122.0, 119.4, 118.9, 112.7, 111.3, 111.1, 61.1, 51.7, 51.6, 40.8, 29.3 |
| L-Tryptophan [5][6] | Experimental data is available showing the expected signals for the carboxyl, α- and β-carbons, and the indole ring carbons. |
Table 3: IR Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Methyl L-tryptophanate [7] | ~3400 (N-H stretch of indole), ~1751 (C=O stretch of ester) |
| L-tryptophan [7] | ~3400 (N-H stretch of indole), ~2900 (aliphatic C-H stretch), ~1600 (C=O stretch of carboxylic acid) |
| N-benzoyl-L-tryptophan methyl ester [8] | 3355 (NH), 1727 (CO₂R), 1682 (CONH) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| Methyl L-tryptophanate [9] | C₁₂H₁₄N₂O₂ | 218.25 | M+H⁺: 219.113 |
| Methyl L-tryptophanate hydrochloride [1] | C₁₂H₁₅ClN₂O₂ | 254.71 | Molecular Ion (of free base): 218 |
| L-tryptophan ethyl ester hydrochloride [10][11] | C₁₃H₁₆N₂O₂·HCl | 268.74 | Data available. |
| N-acetyl-L-tryptophan methyl ester [] | C₁₄H₁₆N₂O₃ | 260.30 | Data available. |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used to characterize Methyl L-tryptophanate. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.[12] The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
Data Acquisition :
-
¹H NMR : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.[2] Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[13] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (Thin Film) : Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[14] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition : Place the sample (ATR unit or salt plate) in the IR spectrometer and acquire the spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=O, and C-O stretches.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.[15]
-
Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[16][17] Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the synthesized compound. Analyze the fragmentation pattern, if any, to further support the proposed structure.
Workflow for Structural Confirmation
The logical process for confirming the structure of synthesized Methyl L-tryptophanate is outlined in the following diagram. This workflow ensures a systematic and thorough characterization of the molecule.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of Methyl L-tryptophanate.
By following this structured approach and comparing the obtained experimental data with the reference values provided, researchers can confidently confirm the structure of their synthesized Methyl L-tryptophanate. This rigorous verification is paramount for the integrity of subsequent research and development activities.
References
- 1. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]
- 2. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 4. Methyl L-tryptophanate hydrochloride(7524-52-9) 13C NMR [m.chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
- 9. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. L -Tryptophan ethyl ester = 99.0 AT 2899-28-7 [sigmaaldrich.com]
- 12. nmr-bio.com [nmr-bio.com]
- 13. amherst.edu [amherst.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of L-Tryptophan Methyl Ester and Other Amino Acid Esters for Research and Drug Development
For Immediate Publication
[City, State] – [Date] – In a comprehensive evaluation for researchers, scientists, and professionals in drug development, a new guide offers a detailed comparison of L-Tryptophan methyl ester with other commonly used amino acid esters: L-Tyrosine ethyl ester, L-Leucine methyl ester, and Glycine ethyl ester. This guide provides an objective analysis of their physicochemical properties, stability, and cell permeability, supported by experimental data and detailed methodologies, to aid in the selection of appropriate compounds for research and as potential prodrugs to enhance the therapeutic efficacy of pharmaceuticals.
Amino acid esters are crucial tools in various scientific disciplines. Their increased lipophilicity compared to the parent amino acids often leads to improved solubility in organic solvents and enhanced cell membrane permeability. This characteristic is particularly valuable in drug delivery, where esterification can be a key strategy in prodrug design to improve oral bioavailability. This guide delves into the nuances that differentiate L-Tryptophan methyl ester from other amino acid esters, providing a foundational resource for informed decision-making in experimental design and drug development pipelines.
Comparative Physicochemical Properties
The selection of an amino acid ester is often dictated by its fundamental physicochemical properties. These characteristics influence the compound's behavior in biological systems, including its solubility, distribution, and ability to cross cellular barriers. The following table summarizes key properties of L-Tryptophan methyl ester and its counterparts.
| Property | L-Tryptophan methyl ester | L-Tyrosine ethyl ester | L-Leucine methyl ester | Glycine ethyl ester |
| Molecular Weight ( g/mol ) | 218.25[1] | 209.24[2] | 145.20[3][4] | 103.12[5][6][7][8] |
| Melting Point (°C) | 218-220 (as HCl salt)[9] | 103[10] | 151-153 (as HCl salt) | 145-148 (as HCl salt)[11] |
| LogP (Octanol/Water) | 1.5[1] | 1.53[2] | Not experimentally available | -0.775 to 1.01 (hydrochloride)[5][11] |
| Solubility | Soluble in methanol.[12] | Soluble in organic solvents like ethanol and methanol; limited water solubility.[13] | Data not readily available | Highly soluble in water (>1000 g/L at 20°C for HCl salt).[14] |
Note: Data is presented for the free base form unless otherwise specified. LogP is a measure of lipophilicity; higher values indicate greater lipid solubility.
Understanding Amino Acid Esterification
Amino acid esters are derivatives of amino acids where the carboxylic acid group is converted into an ester. This structural modification, as illustrated below, is fundamental to the altered chemical and biological properties of these compounds compared to their parent amino acids. The esterification masks the negative charge of the carboxyl group, thereby increasing the molecule's overall lipophilicity.
References
- 1. L-Tryptophan, methyl ester | C12H14N2O2 | CID 77980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Leucine, methyl ester [webbook.nist.gov]
- 5. Glycine ethyl ester | SIELC Technologies [sielc.com]
- 6. Glycine, ethyl ester (CAS 459-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycine, ethyl ester [webbook.nist.gov]
- 9. Temporary title [webprod.hc-sc.gc.ca]
- 10. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. L-Tryptophan, N-methyl-, methyl ester [webbook.nist.gov]
- 13. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]
- 14. Floxuridine amino acid ester prodrugs: enhancing Caco-2 permeability and resistance to glycosidic bond metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting the Amino Function of H-Trp-OMe: A Comparative Guide to Alternative Protecting Groups
For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate protecting group for the α-amino function of tryptophan methyl ester (H-Trp-OMe) is a critical step that dictates the efficiency and success of subsequent coupling reactions. The inherent reactivity of the indole side chain of tryptophan adds a layer of complexity, necessitating a careful choice of orthogonal protection strategies. This guide provides an objective comparison of common and alternative protecting groups for the amino group of H-Trp-OMe, supported by experimental data and detailed protocols.
The Standard Guard: A Comparison of Boc, Fmoc, and Cbz
The tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups are the most widely employed protecting groups for amines in organic synthesis. Their performance in the protection of H-Trp-OMe is summarized below.
Quantitative Data Summary
The following table outlines typical experimental data for the protection and deprotection of H-Trp-OMe with Boc, Cbz, and Fmoc groups. It is important to note that yields can vary based on the specific reagents and conditions used.
| Protecting Group | Protection Reagent | Typical Yield (%) [Protection] | Deprotection Method | Typical Yield (%) [Deprotection] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | ~95 | Trifluoroacetic Acid (TFA) | High (>95) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~94[1] | Catalytic Hydrogenolysis (H₂/Pd-C) | High (>95) |
| Fmoc | Fmoc-OSu | Good to High | 20% Piperidine in DMF | High (>95) |
Experimental Protocols
Detailed methodologies for the protection and deprotection of H-Trp-OMe with the standard protecting groups are provided below.
Boc Protection and Deprotection
Protection of H-Trp-OMe with (Boc)₂O:
-
Dissolve H-Trp-OMe·HCl (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to neutralize the hydrochloride salt and create a basic environment.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up by washing the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Trp-OMe.
Deprotection of Boc-Trp-OMe:
-
Dissolve Boc-Trp-OMe in DCM.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting product is the TFA salt of H-Trp-OMe.
Cbz Protection and Deprotection
Protection of H-Trp-OMe with Cbz-Cl:
-
Dissolve H-Trp-OMe·HCl (1 equivalent) in a mixture of water and a suitable organic solvent like acetone or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium carbonate or sodium bicarbonate, to maintain a pH of 8-10.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain Cbz-Trp-OMe. A reported yield for a similar reaction with D-Tryptophan is 94%[1].
Deprotection of Cbz-Trp-OMe:
-
Dissolve Cbz-Trp-OMe in a solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield H-Trp-OMe.
Fmoc Protection and Deprotection
Protection of H-Trp-OMe with Fmoc-OSu:
-
Dissolve H-Trp-OMe·HCl (1 equivalent) in a mixture of aqueous sodium carbonate or sodium bicarbonate and an organic solvent like dioxane or acetonitrile.
-
Add 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents).
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up, acidifying the aqueous layer and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate to yield Fmoc-Trp-OMe.
Deprotection of Fmoc-Trp-OMe:
-
Dissolve Fmoc-Trp-OMe in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and byproducts under reduced pressure. The crude product can be purified by chromatography.
References
A Comparative Guide to the Validation of Analytical Methods for Methyl L-tryptophanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantitative determination of Methyl L-tryptophanate. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry is evaluated based on key validation parameters outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] Supporting experimental data, based on established methodologies for similar amino acid esters, is presented to aid in the selection of the most appropriate analytical technique for your research and development needs.
Comparison of Analytical Methods
The selection of an analytical method for Methyl L-tryptophanate depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following tables summarize the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of Methyl L-tryptophanate.
Table 1: Performance Comparison of Analytical Methods for Methyl L-tryptophanate
| Parameter | HPLC-UV/Fluorescence | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation provides structural confirmation) | Low (potential for interference from other UV-absorbing compounds) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Very Low (pg/mL to fg/mL) | Moderate (µg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Very Low (pg/mL) | Moderate (µg/mL) |
| Throughput | High | Moderate | High |
| Sample Preparation | Minimal to moderate (dissolution, filtration, possible derivatization) | Moderate to extensive (derivatization often required to increase volatility) | Minimal (dissolution) |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for Methyl L-tryptophanate are provided below. These protocols are based on established practices for the analysis of amino acids and their derivatives.[6][7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust and widely used approach for the quantification of Methyl L-tryptophanate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Methyl L-tryptophanate reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Validation Parameters:
-
Specificity: Assessed by analyzing a blank (matrix without analyte), a placebo, and the sample spiked with Methyl L-tryptophanate to demonstrate the absence of interfering peaks at the retention time of the analyte.[9][10]
-
Linearity: A series of at least five concentrations of Methyl L-tryptophanate reference standard are prepared and injected. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is determined.[9]
-
Accuracy: Determined by the recovery method. A known amount of Methyl L-tryptophanate is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of recovery is then calculated.[2]
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections (e.g., n=6) of a single concentration of Methyl L-tryptophanate are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.[9]
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, by different analysts, or with different equipment to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it suitable for the analysis of Methyl L-tryptophanate, often requiring a derivatization step to increase volatility.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amino acid derivatives (e.g., DB-5ms)
Reagents:
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[12]
-
Solvent (e.g., acetonitrile)
-
Methyl L-tryptophanate reference standard
Derivatization Protocol:
-
A known amount of Methyl L-tryptophanate is dried under a stream of nitrogen.
-
The derivatization agent and solvent are added to the dried sample.
-
The mixture is heated (e.g., at 70°C for 30 minutes) to facilitate the reaction.[12]
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Ion Trap
Validation Parameters: The validation parameters for GC-MS are similar to those for HPLC, with the addition of mass spectral confirmation for specificity. The selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
UV-Vis Spectrophotometry
This method is simpler and more accessible but offers lower specificity compared to chromatographic methods.[13]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Suitable solvent (e.g., ethanol or methanol)
-
Methyl L-tryptophanate reference standard
Procedure:
-
Prepare a series of standard solutions of Methyl L-tryptophanate in the chosen solvent.
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which for the indole chromophore of tryptophan is around 280 nm.
-
A blank solution (solvent only) is used to zero the instrument.
Validation Parameters:
-
Specificity: Can be challenging to establish due to potential interference from other UV-absorbing compounds. A comparison of the sample spectrum with that of the reference standard can provide some evidence of specificity.
-
Linearity: A calibration curve is constructed by plotting absorbance versus concentration for the standard solutions. The linearity is assessed by the correlation coefficient (R²) of the curve.
-
Accuracy and Precision: Determined similarly to the HPLC method, by analyzing samples of known concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for Methyl L-tryptophanate.
Caption: General workflow for analytical method validation.
Signaling Pathway for Method Selection
This diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision pathway for analytical method selection.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. resources.saylor.org [resources.saylor.org]
A Comparative Guide to the Biological Activities of Methyl L-Tryptophanate and L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Methyl L-tryptophanate (L-tryptophan methyl ester) and its parent amino acid, L-Tryptophan. The information presented herein is supported by available experimental data and is intended to assist researchers in selecting the appropriate compound for their studies.
Introduction
L-Tryptophan is an essential amino acid with a pivotal role in numerous physiological processes. It serves as a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[1] Furthermore, the majority of L-Tryptophan is metabolized through the kynurenine pathway, which is critically involved in immune regulation.[2] Dysregulation of these pathways is implicated in a variety of pathological conditions, including neurological disorders and cancer.
Methyl L-tryptophanate, the methyl ester of L-Tryptophan, is a derivative often utilized in research and as a synthetic intermediate.[3] A primary rationale for its use is the potential for increased lipophilicity due to the esterification of the carboxylic acid group, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.[4] It is widely considered a prodrug of L-Tryptophan, as it can be hydrolyzed by esterases in the body to release the active parent amino acid.
This guide will delve into a comparison of their metabolic fate, cellular uptake, and impact on the primary tryptophan metabolic pathways.
Metabolic Fate and Stability
L-Tryptophan is metabolized via two primary pathways: the serotonin pathway and the kynurenine pathway. A small fraction is also converted to other bioactive molecules like tryptamine.
Methyl L-tryptophanate is susceptible to enzymatic hydrolysis by esterases present in plasma and various tissues, which would convert it back to L-Tryptophan. This conversion is a critical factor in its biological activity, as many of its effects are likely mediated by the released L-Tryptophan. The stability of Methyl L-tryptophanate in plasma is a key parameter in determining its bioavailability and pharmacokinetic profile. While direct comparative studies on its stability versus L-Tryptophan are limited, it is expected that the ester will have a finite half-life in biological media.
Cellular Uptake and Bioavailability
L-Tryptophan is transported into cells, including across the blood-brain barrier, by large neutral amino acid transporters (LATs).[5] This transport is a competitive process, with other large neutral amino acids vying for the same transporters.
Methyl L-tryptophanate , being more lipophilic than L-Tryptophan, may exhibit enhanced passive diffusion across cell membranes. Additionally, it may also be a substrate for amino acid transporters. The prodrug strategy of using amino acid esters has been shown to improve the cellular uptake of parent drugs.[6] Upon entering the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to L-Tryptophan.
Impact on Serotonin and Kynurenine Pathways
The biological effects of both compounds on the major tryptophan metabolic pathways are of significant interest.
-
Serotonin Pathway: L-Tryptophan is the direct precursor for serotonin synthesis. Increased availability of L-Tryptophan in the brain can lead to increased serotonin production. Studies have shown that administration of tryptophan methyl ester hydrochloride in rats can influence brain serotonin levels, suggesting it can serve as a precursor for serotonin synthesis following hydrolysis.[5]
-
Kynurenine Pathway: This is the major catabolic pathway for L-Tryptophan. The initial and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[2] As Methyl L-tryptophanate is likely converted to L-Tryptophan, it would also serve as a substrate for this pathway. There is a lack of direct evidence on whether Methyl L-tryptophanate itself can directly inhibit or act as a substrate for IDO1 or TDO.
Quantitative Data Comparison
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | L-Tryptophan | Methyl L-tryptophanate | Notes |
| Molecular Weight | 204.23 g/mol | 218.26 g/mol | The addition of a methyl group increases the molecular weight. |
| LogP (estimated) | -1.1 | -0.5 | Methyl L-tryptophanate is predicted to be more lipophilic. |
| Plasma Stability | Stable | Expected to be hydrolyzed by esterases. Half-life data is not readily available. | The stability will depend on the species and experimental conditions. |
| Cellular Uptake | Active transport via LATs | Potential for both passive diffusion and active transport. Direct comparative kinetic data is not available. | Esterification may lead to increased permeability. |
| Blood-Brain Barrier Transport | Active transport via LATs | May have enhanced transport due to increased lipophilicity, followed by hydrolysis to L-Tryptophan. Direct comparative data is lacking. | The prodrug approach is a common strategy to enhance brain delivery.[7] |
Table 2: Interaction with Key Metabolic Enzymes
| Enzyme | Interaction with L-Tryptophan | Interaction with Methyl L-tryptophanate | Notes |
| Tryptophan Hydroxylase (TPH) | Substrate | Likely acts as a substrate after hydrolysis to L-Tryptophan. Direct activity data is not available. | TPH is the rate-limiting enzyme in serotonin synthesis.[8] |
| Indoleamine 2,3-dioxygenase (IDO1) | Substrate | Likely acts as a substrate after hydrolysis to L-Tryptophan. Direct inhibition or substrate kinetics are not well-documented. | IDO1 is a key enzyme in the kynurenine pathway and a target in immunotherapy. |
| Tryptophan 2,3-dioxygenase (TDO) | Substrate | Likely acts as a substrate after hydrolysis to L-Tryptophan. Direct interaction data is not available. | TDO is another key enzyme in the kynurenine pathway, primarily in the liver.[9] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of Methyl L-tryptophanate to L-Tryptophan in plasma.
Materials:
-
Methyl L-tryptophanate
-
Control compound (e.g., a known stable compound)
-
Plasma (human, rat, or mouse)
-
Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Methyl L-tryptophanate in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (final concentration, e.g., 1 µM) with plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard. This also serves to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Methyl L-tryptophanate and the formation of L-Tryptophan.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[10]
Caco-2 Cell Permeability Assay
Objective: To assess and compare the intestinal permeability of L-Tryptophan and Methyl L-tryptophanate.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium (e.g., DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
L-Tryptophan and Methyl L-tryptophanate
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
On the day of the experiment, wash the cell monolayers with transport buffer.
-
Add the test compound (L-Tryptophan or Methyl L-tryptophanate) to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of the compound in the receiver chamber samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound.[6]
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC50) of L-Tryptophan and Methyl L-tryptophanate against IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (as a substrate)
-
Test compounds (L-Tryptophan and Methyl L-tryptophanate)
-
Reaction buffer (e.g., potassium phosphate buffer with methylene blue, catalase, and ascorbic acid)
-
Ehrlich's reagent for kynurenine detection
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, combine the reaction buffer, IDO1 enzyme, and varying concentrations of the test compounds.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate at room temperature for a set period (e.g., 15-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Heat the plate to convert N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at approximately 480 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[11]
Signaling Pathways and Experimental Workflow Diagrams
Conclusion
Methyl L-tryptophanate serves as a valuable research tool, primarily acting as a prodrug that is likely hydrolyzed to L-Tryptophan in biological systems. Its potentially enhanced lipophilicity may offer advantages in terms of cellular permeability and blood-brain barrier transport, though direct comparative data is scarce. The biological activity of Methyl L-tryptophanate is therefore largely expected to mirror that of L-Tryptophan, contingent on the rate and extent of its conversion. Researchers should carefully consider the hydrolytic stability of Methyl L-tryptophanate in their specific experimental model to accurately interpret results. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these two compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prodrug design for brain delivery of small- and medium-sized neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Synthesis Routes for L-Tryptophan Methyl Ester Hydrochloride (H-Trp-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of common synthesis methodologies for L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), a crucial building block in peptide synthesis and pharmaceutical research. The primary transformation involves the Fischer-Speier esterification of the carboxylic acid in L-tryptophan using methanol in the presence of a strong acid catalyst.[1] The acid catalyst serves a dual purpose: it activates the carboxylic acid for esterification and protects the α-amino group as its hydrochloride salt, thus preventing side reactions like self-polymerization.[1] This document details three prevalent methods, provides comparative quantitative data, and outlines comprehensive experimental protocols.
Quantitative Data Summary
The selection of a synthesis route often depends on factors such as yield, reaction conditions, and the availability and handling of reagents. The following table summarizes key quantitative parameters for three common methods used to synthesize H-Trp-OMe HCl.
| Parameter | Thionyl Chloride (SOCl₂)/Methanol | Trimethylchlorosilane (TMSCl)/Methanol | Hydrogen Chloride (HCl) Gas/Methanol |
| Typical Yield (%) | ~81% (variant method)[2] | Good to Excellent[1] | 81.0%[2] |
| Reaction Temperature | 0 °C to Reflux[1] | Room Temperature[1] | Room Temperature to 40 °C[1][2] |
| Reaction Time | Not specified, requires monitoring | Not specified, requires monitoring | 3.5 hours[2] |
| Key Reagents | L-Tryptophan, SOCl₂, Anhydrous Methanol | L-Tryptophan, TMSCl, Anhydrous Methanol | L-Tryptophan, HCl gas, Methanol, Dichloroethane |
| Catalyst Generation | In situ generation of HCl[1] | In situ generation of HCl | Direct use of HCl gas |
| Advantages | Readily available reagents | Milder reaction conditions, convenient[1] | Classic, well-established method |
| Considerations | SOCl₂ is corrosive and moisture-sensitive | TMSCl is moisture-sensitive | Requires handling of corrosive HCl gas |
Synthesis Route Diagrams
The following diagrams illustrate the general workflow for each synthesis method.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of H-Trp-OMe HCl. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[1]
Protocol 1: Thionyl Chloride (SOCl₂)/Methanol Method[1]
This method utilizes the reaction of thionyl chloride with methanol to generate HCl in situ, which then catalyzes the esterification.
-
Preparation: Suspend L-Tryptophan (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath with vigorous stirring. Add thionyl chloride (2.5 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux. Monitor the reaction for completion via TLC.[1]
-
Work-up: Upon completion, cool the mixture and evaporate the solvent to dryness using a rotary evaporator.[1]
-
Purification: The resulting crude L-Tryptophan methyl ester hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).
Protocol 2: Trimethylchlorosilane (TMSCl)/Methanol Method[1]
Presented as a milder and more convenient alternative, this method also generates the HCl catalyst in situ from the reaction of TMSCl and methanol.
-
Preparation: In a round-bottom flask, suspend L-Tryptophan (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Add trimethylchlorosilane to the suspension.
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion using TLC.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the crude product.[1]
-
Purification: The crude H-Trp-OMe HCl can be further purified by recrystallization.
Protocol 3: Hydrogen Chloride (HCl) Gas/Methanol Method[1][2]
This classic method involves the direct use of HCl gas to form the hydrochloride salt of the amino acid, followed by esterification.
-
Initial Reaction: In a three-necked flask, combine L-Tryptophan (0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (0.01 mol). Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.[1][2]
-
Esterification: Add methanol (0.13 mol) to the flask and continue the reaction.[1]
-
Work-up: After the reaction, cool the solution to room temperature and concentrate under vacuum (e.g., 10 mmHg, 40 °C) to remove the remaining solvent and excess methanol.[2]
-
Purification: Cool the residue to -10 °C to induce crystallization. Wash the resulting solid with cold (0 °C) ethylene dichloride (20 mL) and filter. Dry the filter cake (e.g., at 40 °C for 5 hours) to obtain L-Tryptophan methyl ester hydrochloride.[1][2]
References
Benchmarking the Reactivity of L-Tryptophan Methyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical reactivity of amino acid derivatives is paramount for applications ranging from peptide synthesis to the development of targeted therapeutics. L-Tryptophan methyl ester, a common derivative of the essential amino acid L-Tryptophan, offers distinct advantages in terms of solubility and handling. However, the esterification of the carboxyl group can subtly influence the reactivity of the alpha-amino group and the indole side chain. This guide provides a comparative analysis of the reactivity of L-Tryptophan methyl ester against L-Tryptophan and other amino acid esters, supported by available experimental data and detailed protocols.
Comparative Reactivity Data
The following table summarizes key reactivity parameters for L-Tryptophan methyl ester and comparable molecules. It is important to note that direct, side-by-side comparative kinetic data for L-Tryptophan methyl ester is not extensively available in the literature. The presented data is compiled from various sources and should be interpreted with consideration of the differing experimental conditions.
| Reaction Type | Compound | Rate Constant / Yield | Conditions | Reference |
| Base-Catalyzed Hydrolysis | Glycine methyl ester | k_OH = 1.28 dm³ mol⁻¹ s⁻¹ | 25°C, aqueous solution | [1][2] |
| Methionine methyl ester | k_OH = 0.77 dm³ mol⁻¹ s⁻¹ | 25°C, aqueous solution | [1][2] | |
| Histidine methyl ester | k_OH = 0.62 dm³ mol⁻¹ s⁻¹ | 25°C, aqueous solution | [1][2] | |
| L-Tryptophan methyl ester | Not available | - | - | |
| N-Acetylation | Various amino acid methyl esters | Good to high yields | Triethyl orthoacetate, refluxing toluene | [3] |
| L-Tryptophan methyl ester | Not available | - | - | |
| Oxidation (Indole Ring) | L-Tryptophan | Susceptible to oxidation by various reagents (e.g., H₂O₂, O₃, photo-oxidation) | Varies | [4][5] |
| L-Tryptophan methyl ester | Expected to have similar susceptibility to indole ring oxidation as L-Tryptophan | - | - | |
| Peptide Coupling | Histidine, Threonine, Arginine, Valine, Isoleucine, Glutamine | Identified as having lower coupling efficiencies | Solid Phase Peptide Synthesis (Boc-benzyl strategy) | [6][7] |
| L-Tryptophan methyl ester | Not specifically quantified, but aromatic amino acids can present challenges | Solid Phase Peptide Synthesis | [6][7] |
Signaling Pathways and Experimental Workflow
To contextualize the importance of L-Tryptophan and its derivatives, it is crucial to understand its metabolic pathways. The following diagram illustrates the major metabolic routes of L-Tryptophan.
A generalized workflow for benchmarking the reactivity of amino acid esters is depicted below. This workflow can be adapted for specific reaction types.
The following diagram illustrates the logical relationships influencing the reactivity of L-Tryptophan methyl ester compared to L-Tryptophan.
Experimental Protocols
Protocol 1: Comparative N-Acylation of Amino Acid Esters Monitored by HPLC
Objective: To compare the rate of N-acylation of L-Tryptophan methyl ester with other amino acid methyl esters (e.g., Glycine methyl ester, Phenylalanine methyl ester).
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Glycine methyl ester hydrochloride
-
Phenylalanine methyl ester hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare 10 mM stock solutions of each amino acid methyl ester hydrochloride in ACN. Prepare a 100 mM stock solution of acetic anhydride in ACN.
-
Reaction Initiation: In a reaction vial, add 1.0 mL of an amino acid ester stock solution and 1.1 equivalents of TEA. Equilibrate the solution to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding 1.0 equivalent of the acetic anhydride stock solution. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench it in a vial containing 450 µL of 0.1% TFA in water.
-
HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a suitable gradient of water/ACN with 0.1% TFA to separate the unreacted amino acid ester from the N-acetylated product. Monitor the elution at a wavelength appropriate for the tryptophan-containing compounds (e.g., 280 nm) and a lower wavelength for the others (e.g., 214 nm).
-
Data Analysis: Integrate the peak areas of the reactant and product at each time point. Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates for the different amino acid esters.
Protocol 2: Comparative Oxidation of L-Tryptophan and L-Tryptophan Methyl Ester by LC-MS
Objective: To compare the susceptibility of the indole ring in L-Tryptophan and L-Tryptophan methyl ester to oxidation.
Materials:
-
L-Tryptophan
-
L-Tryptophan methyl ester hydrochloride
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system with a C18 column and a mass spectrometer capable of MS/MS
Procedure:
-
Solution Preparation: Prepare 1 mM solutions of L-Tryptophan and L-Tryptophan methyl ester hydrochloride in PBS. Prepare a 10 mM solution of H₂O₂ in water.
-
Oxidation Reaction: In separate vials, add 1.0 mL of the L-Tryptophan and L-Tryptophan methyl ester solutions. Add 10 µL of the 10 mM H₂O₂ solution to each vial to initiate the oxidation.
-
Incubate the reactions at room temperature for a defined period (e.g., 1, 4, 24 hours).
-
Sample Preparation for LC-MS: At each time point, take a 100 µL aliquot and dilute it with 900 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid).
-
LC-MS Analysis: Inject the diluted samples onto the LC-MS system. Use a suitable gradient to separate the parent compound from its oxidation products.
-
Monitor the extracted ion chromatograms for the parent compounds and their expected oxidation products (e.g., +16 Da for hydroxytryptophan, +32 Da for N-formylkynurenine).
-
Data Analysis: Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of the major oxidation products over time. Compare the relative rates of degradation for L-Tryptophan and L-Tryptophan methyl ester. MS/MS fragmentation can be used to confirm the identity of the oxidation products[4][5][8].
Protocol 3: Base-Catalyzed Hydrolysis of Amino Acid Esters
Objective: To compare the rate of base-catalyzed hydrolysis of L-Tryptophan methyl ester with other amino acid esters.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Other amino acid methyl ester hydrochlorides for comparison
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 0.1 M)
-
pH meter
-
Autotitrator or manual titration setup
-
Constant temperature water bath
Procedure:
-
Solution Preparation: Prepare aqueous solutions of the amino acid methyl ester hydrochlorides of known concentration (e.g., 10 mM).
-
Hydrolysis Reaction: In a thermostated reaction vessel at a constant temperature (e.g., 25°C), place a known volume of the amino acid ester solution.
-
pH-Stat Method: Maintain a constant pH (e.g., pH 10) by the controlled addition of the standardized NaOH solution using a pH-stat or by careful manual titration. The rate of addition of NaOH corresponds to the rate of hydrolysis of the ester.
-
Data Collection: Record the volume of NaOH added over time.
-
Data Analysis: The rate of hydrolysis can be determined from the rate of consumption of NaOH. For a pseudo-first-order reaction (with [OH⁻] constant), the rate constant can be calculated. Compare the rate constants obtained for the different amino acid esters[1][2].
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
- 3. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS | PLOS One [journals.plos.org]
- 5. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Purity Analysis of H-Trp-OMe
For researchers, scientists, and drug development professionals, ensuring the chiral purity of starting materials like L-tryptophan methyl ester (H-Trp-OMe) is a critical step in guaranteeing the reliability, reproducibility, and safety of synthesized peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the biological activity and pharmacological properties of the final product. This guide provides a detailed comparison of the most common analytical techniques for determining the chiral purity of H-Trp-OMe: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the experimental protocols, present comparative performance data, and discuss the relative strengths and weaknesses of each method.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. For H-Trp-OMe, methods utilizing CSPs are most common.
Experimental Protocol: Chiral HPLC with a Polysaccharide-Based CSP
This protocol describes a typical method for the analysis of H-Trp-OMe enantiomers using a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds.
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Chiral Column: Chiralpak AD-H (or equivalent amylose-based column), 250 x 4.6 mm, 5 µm particle size.
2. Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
H-Trp-OMe reference standards (both L- and D-enantiomers)
3. Chromatographic Conditions:
-
Mobile Phase: Hexane:IPA (80:20, v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the H-Trp-OMe sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a resolution solution by mixing the L- and D-enantiomer reference standards.
5. Data Analysis:
-
The enantiomeric purity is calculated based on the peak area percentages of the L- and D-enantiomers in the chromatogram.
-
Chiral Purity (% L-enantiomer) = (Area_L / (Area_L + Area_D)) * 100
-
Gas Chromatography (GC)
Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like amino acid esters, derivatization is a necessary prerequisite to increase their volatility.
Experimental Protocol: Chiral GC-FID
This protocol outlines a general procedure for the chiral analysis of H-Trp-OMe using GC with a Flame Ionization Detector (FID) after derivatization.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Chirasil-Val or equivalent, 25 m x 0.25 mm ID, 0.16 µm film thickness.
2. Reagents:
-
Dichloromethane (anhydrous)
-
Pentafluoropropionic anhydride (PFPA)
-
Pentafluoropropanol (PFP)
-
H-Trp-OMe reference standards
3. Derivatization Procedure:
-
Accurately weigh about 1 mg of the H-Trp-OMe sample into a reaction vial.
-
Add 100 µL of PFP and 100 µL of PFPA.
-
Seal the vial and heat at 110 °C for 15 minutes.
-
After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
4. Chromatographic Conditions:
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
5. Data Analysis:
-
Similar to HPLC, the chiral purity is determined by the area percentage of the two enantiomer peaks.
Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis separates enantiomers based on their differential migration in an electric field within a capillary. This difference in mobility is induced by a chiral selector added to the background electrolyte.
Experimental Protocol: Chiral CE
This protocol details a method for separating H-Trp-OMe enantiomers using a cyclodextrin-based chiral selector.
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 52 cm effective length).
2. Reagents:
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Beta-cyclodextrin (β-CD)
-
H-Trp-OMe reference standards
3. Electrolyte and Sample Preparation:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM β-CD.
-
Sample Preparation: Dissolve the H-Trp-OMe sample in water at a concentration of 0.5 mg/mL.
4. Electrophoretic Conditions:
-
Capillary Conditioning: Rinse with 0.1 M NaOH, then water, and finally with the BGE before the first run.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
5. Data Analysis:
-
The chiral purity is calculated from the corrected peak areas of the enantiomers in the electropherogram.
Comparison of Methods
The choice of analytical method for determining the chiral purity of H-Trp-OMe depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique.
| Parameter | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase | Differential partitioning of volatile derivatives with a Chiral Stationary Phase | Differential electrophoretic mobility with a Chiral Selector in the electrolyte |
| Sample Derivatization | Not always required, but can improve detection | Mandatory for volatility | Not required |
| Typical Resolution (Rs) | > 2.0 | > 1.5 | > 1.8 |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ~0.1% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes (including derivatization) | 10 - 20 minutes |
| Solvent Consumption | High | Low | Very Low |
| Advantages | High resolution and sensitivity, robust and widely available, suitable for preparative scale. | High efficiency, suitable for volatile impurities. | Fast analysis, low sample and reagent consumption, high efficiency. |
| Disadvantages | Higher solvent consumption and cost, potential for column degradation. | Requires derivatization which can be time-consuming and introduce errors, not suitable for thermally labile compounds. | Lower sensitivity for some detectors, reproducibility can be challenging, lower loading capacity. |
Conclusion
For the routine and high-sensitivity chiral purity analysis of H-Trp-OMe, chiral HPLC is often the method of choice due to its robustness, high resolution, and the commercial availability of a wide variety of chiral stationary phases. It provides excellent quantitative performance and is readily adaptable for quality control environments.
Chiral GC is a viable alternative, particularly when high separation efficiency is required. However, the mandatory derivatization step adds complexity and potential for error, making it less straightforward than HPLC for this application.
Chiral CE offers the advantages of speed and low consumption of reagents and samples. It can be an excellent screening tool and a valuable orthogonal technique to confirm results obtained by HPLC. However, achieving the same level of robustness and sensitivity as modern HPLC systems can be more challenging.
Ultimately, the selection of the most appropriate method will be guided by the specific analytical requirements of the laboratory and the intended application of the H-Trp-OMe. For critical applications in drug development, employing an orthogonal method (e.g., HPLC and CE) for cross-validation is a highly recommended practice to ensure the utmost confidence in the chiral purity assessment.
A Comparative Guide to Alternatives for Methyl 2-amino-3-(1H-indol-3-yl)propanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-3-(1H-indol-3-yl)propanoate, commonly known as L-Tryptophan methyl ester, is a versatile building block in organic synthesis, particularly in the construction of peptides and complex indole alkaloids. However, its unprotected α-amino and indole functionalities can lead to side reactions, lower yields, and purification challenges. This guide provides an objective comparison of key alternatives, focusing on their performance in peptide synthesis, supported by experimental data and detailed protocols.
Key Alternatives and Performance Comparison
The primary alternatives to L-Tryptophan methyl ester in modern synthesis involve the use of protecting groups on the α-amino group and, in some cases, the indole nitrogen. The most common strategies are the use of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
N-Protected Tryptophan Derivatives
Protecting the α-amino group is standard practice in both solution-phase and solid-phase peptide synthesis (SPPS) to ensure regioselective peptide bond formation.
-
N-Boc-L-Tryptophan: A widely used derivative in Boc-strategy SPPS. The Boc group is stable under basic conditions but is readily removed with moderate acid, such as trifluoroacetic acid (TFA).[1]
-
N-Fmoc-L-Tryptophan: The cornerstone of Fmoc-strategy SPPS, favored for its mild deprotection conditions using a base, typically piperidine.[] This allows for the use of acid-labile side-chain protecting groups.
-
Nα-Fmoc-N(in)-Boc-L-Tryptophan (Fmoc-Trp(Boc)-OH): This derivative offers protection for both the α-amino group (Fmoc) and the indole nitrogen (Boc). The indole protection is particularly crucial for preventing side reactions, such as alkylation from carbocations generated during the cleavage of other protecting groups (e.g., from arginine side chains).[3][4][5] This leads to purer crude peptides and higher yields.[4][5]
Data Presentation: Quantitative Comparison of Tryptophan Derivatives in Peptide Synthesis
While a direct, side-by-side comparison of a single coupling step under identical conditions is not extensively published, the following table summarizes expected outcomes based on established principles and data from syntheses of tryptophan-containing peptides.
| Parameter | L-Tryptophan Methyl Ester (in solution-phase) | N-Boc-L-Tryptophan (Boc-SPPS) | N-Fmoc-L-Tryptophan (Fmoc-SPPS) | Fmoc-Trp(Boc)-OH (Fmoc-SPPS) | Key Considerations |
| Crude Purity (%) | Variable, prone to side reactions | Generally 70-85% | Generally >90% | >90%, often higher than unprotected Fmoc-Trp-OH | Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can lead to more side products.[6] Indole protection significantly reduces side reactions.[4][5] |
| Overall Yield (%) | Highly dependent on coupling conditions and purification | Typically 60-80% | Typically >85% | Can significantly improve yield in "difficult" sequences | Yield is highly dependent on the efficiency of each coupling and deprotection step.[6] Using Fmoc-Trp(Boc)-OH can prevent yield loss due to side reactions.[7] |
| Prevention of Side Reactions | Low (unprotected indole and amino group) | Moderate (α-amino protected) | Moderate (α-amino protected) | High (both α-amino and indole protected) | The unprotected indole is susceptible to oxidation and alkylation.[3] Fmoc-Trp(Boc)-OH is particularly effective in preventing modification of the indole ring.[4][5] |
Indole-Modified Tryptophan Analogs
For applications in drug discovery and the synthesis of novel peptides, tryptophan analogs with modifications on the indole ring are valuable alternatives. These can be synthesized through various methods, including the coupling of substituted indoles to an amino acid backbone.[8]
-
Indole-Substituted (S)-Tryptophans: A range of enantiomerically pure (S)-tryptophan analogs with halo-, methoxy-, and alkyl-substitutions on the indole ring have been synthesized and incorporated into peptides.[9]
Bioisosteric Replacements
In the context of drug design, bioisosteric replacement of the methyl ester group or the entire tryptophan moiety can be a powerful strategy to modulate the pharmacological properties of a molecule. While not direct synthetic alternatives in the same vein as protected derivatives, they represent a conceptual alternative for medicinal chemists.
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using L-Tryptophan Methyl Ester
This protocol describes a general procedure for the coupling of an N-protected amino acid to L-Tryptophan methyl ester in solution.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
N-Boc-L-Alanine
-
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve L-Tryptophan methyl ester hydrochloride (1.0 eq) and N-Boc-L-Alanine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add Et3N (2.2 eq) to the solution and stir for 10 minutes.
-
Add TBTU (1.1 eq) to the reaction mixture and stir at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 0.5 M HCl, saturated aqueous NaHCO3, and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solid-Phase Dipeptide Synthesis using Fmoc-Trp(Boc)-OH
This protocol outlines the manual coupling of Fmoc-Trp(Boc)-OH onto a resin-bound amino acid in Fmoc-based SPPS.
Materials:
-
Fmoc-Ile-Wang Resin
-
Fmoc-Trp(Boc)-OH
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[11]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Comparative workflow of solution-phase vs. solid-phase peptide synthesis of a tryptophan-containing dipeptide.
Caption: Decision logic for selecting a tryptophan derivative in Fmoc-SPPS.
Conclusion
The choice of a suitable alternative to L-Tryptophan methyl ester is dictated by the synthetic strategy and the specific requirements of the target molecule. For modern solid-phase peptide synthesis, Nα-Fmoc protected tryptophan derivatives are the standard. The use of Fmoc-Trp(Boc)-OH is highly recommended, particularly for complex sequences or those containing residues like arginine, as it significantly minimizes side reactions, leading to higher purity and yield of the final peptide. While solution-phase synthesis with L-Tryptophan methyl ester is feasible, it often requires more extensive purification to remove byproducts. For drug discovery applications, indole-modified analogs offer a route to novel chemical entities with potentially improved pharmacological profiles.
References
- 1. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-3-(1H-indol-3-yl)propanoate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-amino-3-(1H-indol-3-yl)propanoate, a derivative of the amino acid tryptophan.
This guide outlines essential safety protocols, logistical considerations for handling and storage, and a detailed disposal plan to ensure the safe and environmentally responsible management of this compound. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
Essential Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety precautions and logistical requirements for handling this compound.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or generating aerosols, a dust mask or other approved respiratory protection should be used in a well-ventilated area or fume hood.
Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Storage: Proper storage is crucial to prevent accidents and degradation of the chemical.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents.
Step-by-Step Disposal Plan
The disposal of this compound must be handled as a hazardous chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in the regular trash. The following step-by-step plan provides a framework for its proper management from point of generation to final disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be classified as hazardous waste.
-
Segregate this waste stream from other laboratory waste, especially from incompatible chemicals.
2. Waste Collection and Container Management:
-
Solid Waste: Collect unused or expired solid this compound and contaminated disposables in a clearly labeled, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the compound in a designated, leak-proof hazardous waste container. Ensure the container material is compatible with the solvents used.
-
Labeling: Immediately label all waste containers with a hazardous waste tag provided by your institution's EHS department. The label must include the full chemical name ("this compound"), concentration, and the date accumulation started.
3. In-Lab Pre-Treatment (Optional and Requiring EHS Approval):
For large quantities of aqueous solutions, a pre-treatment step of alkaline hydrolysis can be considered to break down the ester. This procedure must be performed only with the explicit approval and guidance of your institution's EHS department.
-
Procedure Outline:
-
Work in a fume hood and wear appropriate PPE.
-
Dilute the aqueous waste solution containing this compound with water if it is highly concentrated.
-
Slowly add a solution of sodium hydroxide (e.g., 1 M) while stirring to raise the pH to a level sufficient to induce hydrolysis.
-
Allow the reaction to proceed for a specified time, as determined in consultation with EHS.
-
Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
This treated solution must still be collected as hazardous waste.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste containers in a designated SAA at or near the point of generation.
-
Ensure the SAA is under the control of laboratory personnel and that storage limits are not exceeded (see table below).
5. Final Disposal:
-
Once the waste container is full or the accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.
-
EHS will arrange for the transport and final disposal of the hazardous waste by a licensed and approved waste disposal company.
Quantitative Data for Disposal Management
| Parameter | Guideline/Limit | Citation |
| Hazardous Waste Storage in SAA | Up to 55 gallons | |
| pH for Neutralized Aqueous Waste (Pre-treatment) | 6.0 - 8.0 (General Guideline) |
Note: The pH range is a general guideline for neutralization. The final pH and disposal method for any treated waste must be approved by your institution's EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guidance for Handling Methyl 2-amino-3-(1H-indol-3-yl)propanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This document provides immediate, essential safety and logistical information for the handling of Methyl 2-amino-3-(1H-indol-3-yl)propanoate, including personal protective equipment (PPE) protocols, and operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate risks such as skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect from potential splashes.[1] A face shield should be used in conjunction with goggles during procedures with a heightened risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or punctures before each use and to replace them immediately if compromised. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential for ensuring safety during experimental procedures involving this compound.
-
Engineering Controls : Always work in a well-ventilated area. A certified chemical fume hood is the primary engineering control to be utilized.[1] An eyewash station and safety shower should be readily accessible.[1]
-
Pre-Handling Check : Before handling, ensure all necessary PPE is available and in good condition. Inspect containers for any damage or leaks.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools to avoid direct contact.
-
During the Experiment : Keep the container tightly closed when not in use.[1] Avoid actions that could generate dust. Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.
-
Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling. Clean the work area and any equipment used.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
-
Spill Response :
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE as detailed above.
-
For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.
-
For larger spills, contain the spill and absorb the material with an inert absorbent.
-
Ventilate the area of the spill.
-
-
Waste Disposal :
-
Chemical Waste : Dispose of this compound and any contaminated materials as hazardous waste.[2] All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials : All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste.
-
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound, incorporating essential safety checkpoints.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
